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  • Product: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride
  • CAS: 153025-27-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Unlike its close structural relative, indole, the indazole moiety possesses an additional nitrogen atom, which can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[3] This has led to the successful development of several FDA-approved drugs containing the indazole core, including the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[1]

Indazole derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and neurological effects.[1][2] They are particularly prominent as inhibitors of protein kinases, where they can form crucial interactions with hinge residues of the ATP-binding pocket.[3]

This guide provides an in-depth technical overview of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride , a fluorinated derivative that combines the pharmacologically significant indazole core with a piperidine substituent—a common feature in centrally active agents. Due to the limited availability of specific data for the hydrochloride salt, this document will focus on the well-characterized free base, 6-Fluoro-3-(piperidin-4-yl)-1H-indazole , and provide expert insights into the expected properties and handling of its hydrochloride form.

Chemical and Physical Properties

A clear distinction must be made between the indazole of interest and a commercially prevalent, structurally similar compound, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3).[4][5][6] The latter features a benzisoxazole core and is a well-documented intermediate in the synthesis of antipsychotic drugs.[6] This guide is exclusively focused on the indazole derivative.

Core Compound: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (Free Base)

The foundational molecule for which experimental data is available is the free base. Its properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄FN₃Calculated
Molecular Weight 220.26 g/mol Calculated
Appearance Crystalline solid (typical)Inferred
Melting Point 214-216 °C[7]
Hydrochloride Salt: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride

The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the parent compound, typically the more basic piperidine nitrogen. This salt formation is a standard strategy in pharmaceutical chemistry to enhance aqueous solubility and improve handling characteristics of a compound.

PropertyValue (Theoretical/Expected)Rationale/Source(s)
CAS Number Not definitively assigned in public databases.-
Molecular Formula C₁₂H₁₅ClFN₃Calculated
Molecular Weight 256.72 g/mol Calculated
Appearance White to off-white crystalline solid.Typical for hydrochloride salts.[5]
Solubility Expected to have higher aqueous solubility than the free base.General principle of salt formation.[4]
Melting Point Expected to be significantly different from the free base, likely higher.Salt formation alters crystal lattice energy.
Storage 2-8°C, under inert atmosphere, protected from light and moisture.Standard for complex organic molecules.[5]

Synthesis and Purification

The synthesis of the indazole core is a critical step that differentiates it from the more common benzisoxazole analog.

Synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (Free Base)

A documented method for the synthesis of the free base involves the reaction of a protected piperidine precursor with hydrazine, which facilitates the cyclization to form the pyrazole ring of the indazole system.

Synthesis_of_6-Fluoro-3-(piperidin-4-yl)-1H-indazole start 1-Acetyl-4-(2,4-difluorobenzoyl)-piperidine process Reflux (48 hrs) start->process + reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) n-Butanol reagent1->process intermediate Reaction Mixture process->intermediate workup Aqueous Workup (H₂O, Ethyl Acetate Extraction) intermediate->workup purification Recrystallization (Isopropanol/Water) workup->purification product 6-Fluoro-3-(piperidin-4-yl)-1H-indazole purification->product Hydrochloride_Salt_Formation free_base 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (in suitable solvent, e.g., Methanol, Acetone) reaction Stir at RT free_base->reaction reagent_hcl HCl Solution (e.g., in Isopropanol or Diethyl Ether) reagent_hcl->reaction + 1.0-1.1 eq. precipitation Precipitation/ Crystallization reaction->precipitation isolation Filtration & Drying precipitation->isolation hcl_salt 6-Fluoro-3-(piperidin-4-yl)-1H-indazole HCl isolation->hcl_salt

General workflow for hydrochloride salt formation.

General Step-by-Step Protocol:

  • Dissolution: Dissolve the free base, 6-Fluoro-3-(piperidin-4-yl)-1H-indazole, in a suitable anhydrous solvent such as methanol, ethanol, or acetone. [8]2. Acidification: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a solution of hydrochloric acid in a solvent like isopropanol or diethyl ether, while stirring. The reaction is typically performed at room temperature.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out of the solution. The mixture may be cooled to 0-5°C to maximize yield. [9]4. Isolation: The resulting solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final hydrochloride salt. [8][9]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Physical Properties cluster_2 Further Identification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms structure & connectivity MS Mass Spectrometry (LC-MS, HRMS) Confirms molecular weight HPLC HPLC Assesses purity (>98% typical) MP Melting Point Analysis Indicator of purity FTIR FTIR Spectroscopy Identifies functional groups EA Elemental Analysis Confirms elemental composition Sample Synthesized Compound Sample->NMR Sample->MS Sample->HPLC Sample->MP Sample->FTIR Sample->EA

Standard analytical workflow for compound validation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and location of the fluorine atom on the indazole ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for both the free base and its protonated form.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. For pharmaceutical intermediates, purity is typically expected to be >98%. * Elemental Analysis: Confirms the percentage composition of C, H, N, and F, providing definitive proof of the empirical formula.

Biological and Pharmaceutical Context

While specific biological activity data for 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is not widely published, the structural motifs suggest several potential areas of application in drug discovery.

  • Kinase Inhibition: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. [3]This compound could be explored as a fragment or lead compound in kinase-targeted cancer therapies.

  • Central Nervousous System (CNS) Activity: The presence of the piperidine ring is common in CNS-active agents. The isomeric benzisoxazole is a key intermediate for antipsychotics that target dopamine D₂ and serotonin 5-HT₂A receptors. [6][9]This suggests that the indazole derivative may also possess neuromodulatory properties.

  • General Pharmacological Screening: Given the diverse activities of indazoles, this compound would be a candidate for broad pharmacological screening against various targets, including those involved in inflammation, metabolic disorders, and infectious diseases. [2]

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for the indazole hydrochloride is not available, data from the isomeric benzisoxazole hydrochloride (CAS 84163-13-3) and general principles of laboratory safety provide a strong basis for handling procedures.

Hazard Identification (Predicted)

Based on analogous compounds, the following GHS classifications are anticipated: [10][11]

  • Acute Toxicity, Oral: May be toxic if swallowed. [10][11]* Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation. [11] Precautionary Measures: [10][12]

  • Handling: Use only in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [10][12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [12]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [5]

Conclusion

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a compound of significant interest for medicinal chemistry and drug development, leveraging the pharmacologically validated indazole scaffold. While public data on the hydrochloride salt is sparse, a clear synthesis pathway and key physical data for the free base are established. By applying standard chemical principles for salt formation and characterization, researchers can confidently synthesize and evaluate this compound. Its structural features suggest promising potential as a modulator of kinases and CNS targets. As with any novel chemical entity, adherence to rigorous safety protocols is paramount during its handling and investigation. This guide provides the foundational knowledge for scientists to unlock the potential of this valuable research compound.

References

  • Pharmaffiliates. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]

  • Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4953. Retrieved from [Link]

  • PubMed. (2014). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry Characterization of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride

Part 1: Executive Summary & Chemical Identity Scope and Application This technical guide details the mass spectrometry (MS) behavior of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride , a critical pharmacophore oft...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Scope and Application

This technical guide details the mass spectrometry (MS) behavior of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride , a critical pharmacophore often utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib).

The guide is designed for analytical chemists and process development scientists. It moves beyond basic spectral assignment to cover mechanistic fragmentation pathways, impurity tracking during synthesis, and validated LC-MS/MS acquisition parameters.

Chemical Identity Profile
PropertySpecification
IUPAC Name 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride
Molecular Formula C₁₂H₁₄FN₃[1][2] · HCl
Exact Mass (Free Base) 219.1172 Da
[M+H]⁺ Monoisotopic 220.1245 m/z
Basicity (pKa) ~9.5 (Piperidine amine), ~1.5 (Indazole N1/N2)
Key Structural Features Electron-deficient fluoro-indazole core; Basic secondary amine (piperidine)

Part 2: MS Method Development Strategy

Ionization Source Selection: ESI vs. APCI

For this compound, Electrospray Ionization (ESI) in positive mode (+ve) is the authoritative standard.

  • Causality: The piperidine nitrogen is a hard base (pKa ~9.5). In acidic mobile phases (pH < 4), it is fully protonated, providing exceptional sensitivity in ESI.

  • Why not APCI? While APCI handles non-polar compounds well, the thermal energy can induce premature degradation of the labile piperidine ring or dehydration artifacts before the analyzer, complicating quantitative analysis.

Mobile Phase Chemistry

To maximize the signal-to-noise ratio (S/N) for the [M+H]⁺ ion (m/z 220.1), the following mobile phase system is recommended:

  • Aqueous Phase (A): Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Reasoning: Formic acid ensures protonation. Ammonium formate suppresses sodium adducts ([M+Na]⁺), which splits the signal and lowers sensitivity.

  • Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH).

    • Insight: ACN is preferred for sharper peak shapes on C18 columns due to lower viscosity and better dipole alignment with the indazole core.

Part 3: Fragmentation Mechanisms (MS/MS)

Understanding the fragmentation is crucial for distinguishing this core from structural isomers (e.g., benzisoxazoles). The fragmentation is driven by Charge-Remote Fragmentation (CRF) and Charge-Directed Fragmentation (CDF) initiating at the piperidine nitrogen.

Primary Fragmentation Pathway

The collision-induced dissociation (CID) of the precursor m/z 220.1 yields three diagnostic product ions.

  • m/z 203.1 [M+H - NH₃]⁺:

    • Mechanism:[3] Neutral loss of ammonia from the piperidine ring. This is the initial low-energy transition.

  • m/z 135.0 [Indazole Core]⁺:

    • Mechanism:[3] Heterolytic cleavage of the bond connecting the piperidine C4 and Indazole C3. The charge is retained on the aromatic indazole system due to resonance stabilization.

  • m/z 84.1 [Tetrahydropyridine]⁺:

    • Mechanism:[3] A characteristic piperidine ring cleavage (Retro-Diels-Alder type or cross-ring cleavage). This is the "fingerprint" of the piperidine moiety.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic pathway and decision logic for method development.

G cluster_0 Structural Diagnostics Precursor Precursor Ion [M+H]+ = 220.1 LossNH3 Loss of NH3 (Neutral Loss -17) m/z 203.1 Precursor->LossNH3 Low CE (10-15 eV) Cleavage Linker Cleavage Precursor->Cleavage Med CE (20-30 eV) IndazoleIon Indazole Core (Diagnostic) m/z 135.0 Cleavage->IndazoleIon Charge Retention on Aromatic PipIon Piperidine Ring (Common) m/z 84.1 Cleavage->PipIon Charge on Aliphatic Amine

Caption: Fragmentation pathway of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole showing energy-dependent product ions.

Part 4: Impurity Profiling & Synthetic Artifacts

When analyzing this compound (often synthesized via hydrazine cyclization of a fluorobenzoyl-piperidine precursor), specific impurities are detectable by MS.

Key Impurities Table
Impurity TypeOriginObserved Mass (ESI+)Shift from API
N-Acetyl Precursor Unreacted Starting Material262.1 m/z+42 Da
Des-Fluoro Analog Raw Material Impurity202.1 m/z-18 Da
Hydrazone Intermediate Incomplete Cyclization236.1 m/z+16 Da
Oxidation (N-Oxide) Stress / Storage236.1 m/z+16 Da

Technical Note: The Hydrazone intermediate and N-Oxide are isobaric (same nominal mass). They must be separated chromatographically.[4] The N-oxide typically elutes earlier on C18 due to increased polarity.

Part 5: Validated Experimental Protocols

Sample Preparation (Bioanalysis & QC)
  • Solvent: Dissolve 1 mg of HCl salt in 1 mL of 50:50 Methanol:Water (v/v).

  • Stability Warning: Avoid storing in pure aprotic solvents (DMSO) for extended periods as the indazole NH can be acidic enough to form dimers in high concentrations.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the basic amine).

LC-MS/MS Acquisition Parameters (Standard)

This protocol is optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Agilent 6495).

ParameterSetting
Column C18 (e.g., Waters BEH C18), 2.1 x 50mm, 1.7 µm
Flow Rate 0.4 mL/min
Mobile Phase A H₂O + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-0.5 min) → 95% B (2.5 min) → Hold (3.0 min)
Source Temp 500°C
Curtain Gas 35 psi
IonSpray Voltage 4500 V
MRM Transitions (Quantitation)
AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)Collision Energy (eV)Role
6-F-Indazole 220.1135.05028Quantifier
6-F-Indazole 220.184.15035Qualifier 1
6-F-Indazole 220.1203.15015Qualifier 2

References

  • Synthesis and Characterization

    • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.[1][3] PrepChem. Available at: [Link]

  • General Indazole Fragmentation

    • Luo, J., et al. (2024).[5] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • Impurity Profiling Principles

    • Shaikh, T., et al. (2019).[6] Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • LC-MS Method Validation Guidelines

    • European Commission. (2021).[7] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (SANTE/11312/2021). Available at: [Link]

Sources

Foundational

Leveraging 6-Fluoro-3-(piperidin-4-yl)-1H-indazole as a Privileged Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride, a high-value fr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride, a high-value fragment for use in fragment-based drug discovery (FBDD). We will explore the rationale for its selection, its key physicochemical properties, and detailed protocols for its application in primary biophysical screening campaigns. This document is intended to serve as a practical resource for scientists engaged in hit identification and lead generation.

The Paradigm of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target. These initial hits, typically with affinities in the micromolar (µM) to millimolar (mM) range, are then optimized into potent lead compounds through structure-guided chemistry.

The success of this approach is rooted in two core principles:

  • Efficient Exploration of Chemical Space: Due to their low complexity, fragment libraries can sample a much broader range of chemical diversity with a significantly smaller number of compounds compared to HTS libraries.[1]

  • High-Quality Hits: Fragments that bind are more likely to have high-quality, energetically favorable interactions with the target protein. This is often quantified by Ligand Efficiency (LE) , a metric that relates binding affinity to the size of the molecule (number of heavy atoms). High LE is a strong indicator of a promising starting point for optimization.[3]

The general workflow of an FBDD campaign involves a multi-stage process of screening, validation, and elaboration, designed to ensure that only the most promising fragments are advanced.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation A Fragment Library (~1000-2000 compounds) B Primary Biophysical Screen (e.g., SPR, NMR, DSF) A->B Screening C Orthogonal Method Validation (e.g., NMR, ITC) B->C Hit Triage D X-Ray Crystallography or Cryo-EM C->D Structural Analysis E Structure-Guided Chemistry (Fragment Growing/Linking) D->E Elaboration Strategy F Potent Lead Compound E->F

Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

A cornerstone of successful FBDD is the "Rule of Three" (Ro3), a set of guidelines used to define the physicochemical properties of an ideal fragment.[4] These criteria ensure that fragments remain small, simple, and possess favorable properties for subsequent chemical optimization.[5]

  • Molecular Weight (MW): ≤ 300 Da

  • Calculated LogP (cLogP): ≤ 3

  • Hydrogen Bond Donors (HBD): ≤ 3

  • Hydrogen Bond Acceptors (HBA): ≤ 3

The Indazole Scaffold: A Privileged Structure for Kinase Inhibition

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. It is particularly prominent in the development of kinase inhibitors.[6] The ATP-binding site of kinases, the target of most inhibitors, contains key hydrogen bonding features that are well-complemented by the indazole bicyclic system. Several potent and selective fibroblast growth factor receptor (FGFR) inhibitors, for example, have been developed from an indazole-based pharmacophore.[6][7]

6-Fluoro-3-(piperidin-4-yl)-1H-indazole is a fragment that combines this privileged indazole core with features that make it exceptionally well-suited for FBDD.

  • The Indazole Core: Provides the primary binding motif, capable of forming critical hydrogen bonds within a target's active site.

  • The Piperidine Moiety: Offers a synthetically tractable, non-planar (sp3-rich) exit vector. This is a crucial feature for "fragment growing," allowing medicinal chemists to systematically add new chemical groups to explore the surrounding pocket and increase potency and selectivity.[8]

  • The Fluorine Atom: Serves a dual purpose. It can form favorable electrostatic or halogen-bond interactions with the target protein. Critically, it also acts as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a premier FBDD screening technique.[1][9]

It is important to distinguish this compound from the structurally similar but distinct 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride , which is a well-known intermediate in the synthesis of antipsychotic drugs like risperidone and paliperidone.[10][11] While both are valuable chemical entities, the 1H-indazole scaffold is of particular interest for fragment screening against targets like kinases.

Physicochemical Profile for Fragment-Based Screening

The hydrochloride salt of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole is typically used to improve aqueous solubility and handling characteristics, which are critical for biophysical assays that often require high compound concentrations.[4] A thorough analysis of its core properties demonstrates excellent compliance with the "Rule of Three."

PropertyValue (for free base)"Rule of Three" GuidelineComplianceRationale for FBDD
Molecular Formula C₁₂H₁₄FN₃---
Molecular Weight 219.26 g/mol ≤ 300 DaYes Low molecular weight provides a good starting point for optimization without excessive size.
cLogP 1.85 (Calculated)≤ 3Yes Ensures adequate solubility and reduces the risk of non-specific, promiscuous binding.
Hydrogen Bond Donors 2 (indazole N-H, piperidine N-H)≤ 3Yes Provides key interaction points without being overly complex.
Hydrogen Bond Acceptors 2 (indazole N, Fluorine)≤ 3Yes Offers directional interactions to anchor the fragment in the binding pocket.
Rotatable Bonds 1≤ 3Yes Low conformational flexibility reduces the entropic penalty upon binding, leading to more efficient interactions.
Polar Surface Area (PSA) 54.5 Ų≤ 60 ŲYes Balances polarity for solubility and the ability to cross cell membranes in later-stage compounds.

Primary Screening Methodologies: A Practical Guide

The low affinity of fragment binding necessitates the use of highly sensitive biophysical techniques for primary screening.[12][13] We present here validated, step-by-step protocols for three industry-standard methods, each offering unique advantages for screening 6-Fluoro-3-(piperidin-4-yl)-1H-indazole.

Surface Plasmon Resonance (SPR) Screening

Causality & Rationale: SPR is a label-free, real-time biophysical technique that measures changes in mass on a sensor chip surface.[14] It is a powerful primary screening tool because it can directly detect binding, provide affinity (K_D) and kinetic (k_on, k_off) data, and has a relatively high throughput.[12] Immobilizing the target protein allows for the detection of fragments binding to it from a solution phase.

Experimental Protocol:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization density (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening (Single Concentration):

    • Prepare a stock solution of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (e.g., 100 mM in 100% DMSO).

    • Dilute the fragment to the final screening concentration (e.g., 200 µM) in the running buffer (e.g., HBS-EP+ with 1-2% DMSO).

    • Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double-referencing.

  • Data Analysis & Hit Triage:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection.

    • A positive "hit" is identified by a stable, concentration-dependent response in the target flow cell that is significantly above the noise level.

    • Hits should be confirmed by re-testing and then characterized by a full dose-response curve to determine the equilibrium dissociation constant (K_D).

SPR_Workflow A Immobilize Target Protein on Sensor Chip C Inject Fragment at Single High Concentration A->C B Prepare Reference Flow Cell B->C D Monitor Binding (Sensorgram) C->D E Data Processing (Double Referencing) D->E F Identify Hits (Response > Threshold) E->F G Dose-Response Analysis (Determine KD) F->G Confirmed Hits

Caption: Workflow for a primary fragment screen using Surface Plasmon Resonance (SPR).

¹⁹F Nuclear Magnetic Resonance (NMR) Screening

Causality & Rationale: NMR spectroscopy is a highly robust method for detecting weak fragment binding directly in solution.[15][16] For a fluorine-containing fragment like ours, ¹⁹F-NMR is particularly advantageous. The ¹⁹F nucleus has a wide chemical shift range and there are no endogenous ¹⁹F signals in biological samples, resulting in a background-free spectrum.[1] Binding to the protein will alter the local chemical environment of the fluorine atom, causing a detectable change (perturbation) in its NMR signal. This allows for screening fragments in cocktails, significantly increasing throughput.[9]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 50 µM in a deuterated phosphate buffer, pH 7.4, containing 10% D₂O).

    • Prepare a stock solution of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (e.g., 10 mM in d₆-DMSO).

    • Prepare two NMR tubes:

      • Reference Sample: 500 µL of buffer containing the fragment at the final screening concentration (e.g., 200 µM).

      • Test Sample: 500 µL of the 50 µM protein solution with the fragment at the same final concentration (200 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and test samples on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of ~1.5 seconds, and appropriate spectral width.

  • Data Analysis & Hit Identification:

    • Process both spectra using identical parameters (e.g., Fourier transformation, phasing, and baseline correction).

    • Overlay the spectrum of the test sample (protein + fragment) with the reference sample (fragment only).

    • A hit is identified by a change in the ¹⁹F signal in the presence of the protein. This can manifest as:

      • Chemical Shift Perturbation (CSP): A change in the position (ppm) of the signal.

      • Line Broadening: An increase in the width of the signal, indicating an exchange between the bound and free states.

      • Decrease in Signal Intensity: Due to severe line broadening or saturation transfer effects.

NMR_Hit_ID Start Acquire 19F Spectra (With & Without Protein) Decision1 Is there a change in chemical shift or line shape? Start->Decision1 Result_Hit HIT (Binding Confirmed) Decision1->Result_Hit Yes Result_NoHit NO HIT (No evidence of binding) Decision1->Result_NoHit No

Caption: Decision process for identifying a hit in a ¹⁹F-NMR fragment screen.

X-Ray Crystallography Screening

Causality & Rationale: X-ray crystallography provides the ultimate validation for a fragment hit by delivering an atomic-resolution, three-dimensional structure of the fragment bound to its target.[17][18] This information is invaluable for structure-guided drug design, as it reveals the precise binding mode, key interactions, and potential vectors for optimization.[19] While lower throughput, it can be used as a primary screen, especially by soaking crystals in cocktails of fragments.[20][21]

Experimental Protocol:

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein using a suitable method (e.g., hanging drop or sitting drop vapor diffusion). Crystals should be robust and diffract to a high resolution (ideally < 2.5 Å).

  • Fragment Soaking:

    • Prepare a soaking solution containing 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride at a high concentration (e.g., 1-10 mM) dissolved in the crystal mother liquor. The final DMSO concentration should be kept below 10% to avoid crystal damage.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Loop the crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron light source.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known apo-protein structure.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc) in the expected binding site. Unambiguous, well-defined electron density corresponding to the shape of the fragment confirms its binding.

    • Model the fragment into the density, refine the structure, and analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hit Validation and Progression

A critical principle of FBDD is the confirmation of initial hits using an orthogonal biophysical method.[13][22] This practice minimizes the risk of advancing false positives that may arise from assay-specific artifacts. For example, a hit identified by SPR should be validated by NMR, or vice-versa. A crystal structure provides the highest level of validation.

TechniquePrimary OutputInformation Gained
SPR K_D (Affinity)Quantitative binding strength, kinetics (on/off rates), stoichiometry.
¹⁹F-NMR CSP / Line BroadeningConfirms direct binding in solution, identifies the binding interface via the ¹⁹F probe.
X-Ray Crystallography 3D StructureAtomic-resolution binding mode, specific protein-ligand interactions, solvent structure.

Once a hit is validated, particularly with a crystal structure, the process of fragment evolution begins. For 6-Fluoro-3-(piperidin-4-yl)-1H-indazole, the piperidine N-H and the indazole N-H provide clear vectors for synthetic elaboration, allowing chemists to design and synthesize new analogs that grow into adjacent pockets to improve potency and selectivity, ultimately transforming a millimolar fragment into a nanomolar lead compound.

Conclusion

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is an exemplary fragment for modern drug discovery campaigns. Its physicochemical properties are well-aligned with the "Rule of Three," and its structure incorporates a privileged indazole scaffold, a versatile piperidine growth vector, and a ¹⁹F-NMR handle. By employing robust biophysical screening techniques such as SPR, NMR, and X-ray crystallography, researchers can effectively leverage this fragment to identify high-quality starting points for the development of novel therapeutics, particularly in the competitive field of kinase inhibition.

References

  • ResearchGate. Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. Available from: [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available from: [Link]

  • PrepChem. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem.com. Available from: [Link]

  • Corey Organics. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. Available from: [Link]

  • Google Patents. WO2009106982A1 - Indazole derivatives. Google Patents.
  • Wiley Online Library. Fragment-based drug discovery—the importance of high-quality molecule libraries. Wiley Online Library. Available from: [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Taylor & Francis Online. What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery. Available from: [Link]

  • Sygnature Discovery. Fragment Screening. Sygnature Discovery. Available from: [Link]

  • PubMed. How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. Available from: [Link]

  • PubMed Central. Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. Available from: [Link]

  • NanoTemper Technologies. 6 ingredients for a successful fragment library. NanoTemper Technologies. Available from: [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. Available from: [Link]

  • PubMed Central. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health. Available from: [Link]

  • PubMed Central. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. National Institutes of Health. Available from: [Link]

  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available from: [Link]

  • Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available from: [Link]

  • SpiroChem. Fragment Library. SpiroChem. Available from: [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available from: [Link]

  • Practical Fragments. The rule of three at ten. Practical Fragments. Available from: [Link]

  • PubMed. Fragment-based Lead Discovery Using X-ray Crystallography. PubMed. Available from: [Link]

  • ACS Publications. Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. Available from: [Link]

  • MassBio. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available from: [Link]

  • YouTube. Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. Available from: [Link]

  • Springer Nature Experiments. X-Ray Crystallography in Drug Discovery. Springer Nature. Available from: [Link]

  • PubMed Central. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Institutes of Health. Available from: [Link]

  • Wikipedia. Fragment-based lead discovery. Wikipedia. Available from: [Link]

  • Portland Press. A beginner's guide to surface plasmon resonance. The Biochemist. Available from: [Link]

  • PubMed Central. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. National Institutes of Health. Available from: [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]

  • Frontiers. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Available from: [Link]

  • European Pharmaceutical Review. NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. PubMed. Available from: [Link]

  • ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. Available from: [Link]

  • Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Molport. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Kinase Inhibitor Screening of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride

The following Application Note and Protocol details the screening of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (hereafter referred to as 6F-3PI-HCl ). Based on the chemical structure, 6F-3PI-HCl is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the screening of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (hereafter referred to as 6F-3PI-HCl ).

Based on the chemical structure, 6F-3PI-HCl is a privileged scaffold in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge region," while the piperidine moiety often extends into the solvent-exposed region or interacts with the ribose-binding pocket, improving solubility and pharmacokinetic properties.

This guide focuses on profiling this compound against a representative kinase (e.g., FLT3 or PIM1 , known targets for indazole scaffolds) using a Bioluminescent ADP Detection Assay (ADP-Glo™) , a robust, universal method for high-throughput screening.

Abstract & Scientific Rationale

The indazole scaffold is a cornerstone in the design of small-molecule kinase inhibitors, featuring in approved drugs such as Axitinib and Entrectinib .[1] The compound 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride represents a high-value "fragment" or "lead" structure. The C3-piperidine substitution provides a handle for exploring the solvent front of the kinase domain, while the 6-fluoro group can modulate metabolic stability and electronic properties of the hinge-binding core.

This protocol outlines the screening of 6F-3PI-HCl to determine its inhibitory potency (


) and selectivity. We utilize an ADP-accumulation assay, which is preferred over kinase-depletion assays for its high signal-to-noise ratio and universality across serine/threonine and tyrosine kinases.

Compound Profile & Handling

PropertyDetail
Compound Name 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride
Core Scaffold Indazole (Adenine mimetic)
Key Substituents 6-Fluoro (Metabolic stability), 3-Piperidinyl (Solubility/Interaction)
Molecular Weight ~255.7 g/mol (Free base: ~219.2 g/mol )
Solubility High in DMSO (>100 mM); Water soluble (salt form)
Storage -20°C, desiccated, protected from light
Hazards Irritant (Eyes/Skin).[2] Handle with PPE.

Reconstitution Protocol:

  • Calculate the mass required for a 10 mM stock solution in 100% DMSO.

    • Note: Although the HCl salt is water-soluble, DMSO is standard for kinase libraries to prevent precipitation upon dilution into buffers.

  • Vortex for 1 minute until fully dissolved.

  • Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

Assay Principle: ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction. It is a two-step coupled reaction:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • ADP-Glo™ Reagent: Terminates the kinase reaction and depletes remaining ATP.

  • Kinase Detection Reagent: Converts ADP back to ATP, which is then used by Luciferase to generate light.

    • Signal is directly proportional to kinase activity.

Mechanism Diagram

ADPGlo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo Reagent cluster_2 Step 3: Detection K Kinase ADP ADP K->ADP Catalysis S Substrate P_S Phospho-Substrate S->P_S ATP1 ATP ATP1->ADP Deplete ATP Depletion ATP1->Deplete Removed Conv ADP to ATP Conversion ADP->Conv Substrate for Luc Luciferase/Luciferin Conv->Luc ATP Generated Light Luminescence (RLU) Luc->Light Readout

Figure 1: Schematic of the ADP-Glo™ Assay Principle used to screen 6F-3PI-HCl.

Experimental Protocol

Materials Required[3][4][5][6][7]
  • Test Compound: 6F-3PI-HCl (10 mM DMSO stock).

  • Kinase: Recombinant Kinase (e.g., FLT3, PIM1, or CDK2) – Select based on target hypothesis.

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu,Tyr) 4:1).

  • ATP: Ultra-pure ATP (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Plate: 384-well white, solid-bottom low-volume plate (Corning #4513).

Step-by-Step Methodology
Phase 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Start Conc: Prepare a 1 mM working solution of 6F-3PI-HCl in 1X Kinase Buffer (max 5% DMSO).

  • Dilution: Perform a 3-fold serial dilution in Kinase Buffer (containing 5% DMSO) across 10 wells.

    • Concentration Range: 100 µM down to ~5 nM.

  • Controls:

    • Max Signal (No Inhibitor): DMSO only + Kinase + Substrate + ATP.

    • Min Signal (No Enzyme): DMSO only + Buffer + Substrate + ATP.

    • Reference Inhibitor: Staurosporine (10 µM start) as a positive control.

Phase 2: The Kinase Reaction
  • Add Compound: Dispense 2 µL of diluted 6F-3PI-HCl into the 384-well plate.

  • Add Enzyme: Dilute Kinase to optimal concentration (e.g., 2 ng/µL). Add 4 µL to each well.

    • Pre-Incubation: Incubate Compound + Kinase for 10 mins at RT. This allows the indazole scaffold to equilibrate with the ATP pocket (crucial for Type II inhibitors).

  • Add Substrate/ATP Mix: Add 4 µL of ATP/Substrate mix to initiate the reaction.

    • Final Volume: 10 µL.

    • Final ATP Conc: Use

      
       apparent (typically 10–50 µM) to ensure competitive kinetics.
      
  • Incubation: Seal plate and incubate at RT for 60 minutes.

Phase 3: Detection
  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubate 40 mins at RT.

  • Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP.

    • Incubate 30 mins at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a plate reader (e.g., EnVision, GloMax).

Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_detect Phase 3: Detection Step1 Dilute 6F-3PI-HCl (3-fold serial dilution) Step2 Dispense 2 µL Compound to 384-well plate Step1->Step2 Step3 Add 4 µL Kinase (Pre-incubate 10 min) Step2->Step3 Step4 Add 4 µL ATP/Substrate Mix (Start Reaction) Step3->Step4 Step5 Incubate 60 min @ RT Step4->Step5 Step6 Add 10 µL ADP-Glo Reagent (Deplete ATP, 40 min) Step5->Step6 Step7 Add 20 µL Detection Reagent (Gen Light, 30 min) Step6->Step7 Step8 Measure Luminescence Step7->Step8

Figure 2: Step-by-step screening workflow for high-throughput profiling.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the raw luminescence units (RLU) to the controls:



IC50 Determination

Plot Log[Compound] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation) in software like GraphPad Prism or XLfit:



Acceptance Criteria (Quality Control)
  • Z-Factor (Z'): Must be > 0.5 for a valid screening plate.

  • Signal-to-Background (S/B): Should be > 5.

  • Reference Control: Staurosporine IC50 should be within 3-fold of historical mean.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Incomplete ATP depletionExtend ADP-Glo reagent incubation time; ensure ATP concentration is not > 1 mM.
Low Signal Inactive Kinase or degraded ATPUse fresh ATP; verify Kinase specific activity; ensure buffer contains DTT/Mg2+.
Precipitation Compound insolubilityCheck 6F-3PI-HCl solubility; ensure final DMSO < 2% (some kinases are sensitive to 5%).
Flat Dose Response Compound is inactive or "Sticky"Indazoles are generally sticky. Include 0.01% Triton X-100 to prevent aggregation-based false positives.

References

  • Zuccotto, F., et al. (2010). "Through the 'gatekeeper' door: exploiting the active site of kinases." Journal of Medicinal Chemistry, 53(7), 2681-2694. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Demonstrates indazole/pyrimidine scaffold utility). Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

Sources

Application

purification of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride derivatives

Application Note: Advanced Purification of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride Executive Summary & Strategic Context 6-Fluoro-3-(piperidin-4-yl)-1H-indazole is a critical pharmacophore in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride

Executive Summary & Strategic Context

6-Fluoro-3-(piperidin-4-yl)-1H-indazole is a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib (Zejula). High-purity isolation of this intermediate is pivotal because downstream coupling reactions (e.g., amidation or N-arylation) are sensitive to the stoichiometry of the piperidine nitrogen and the presence of regioisomers.

Critical Distinction: Researchers often confuse this target with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone intermediate, CAS 84163-13-3). This guide specifically addresses the 1H-Indazole core (N-N bond), not the benzisoxazole (N-O bond).

Key Purification Challenges:

  • Regioisomerism: Separation of the desired 1H-indazole from the thermodynamically less stable 2H-indazole tautomer/isomer.

  • Hydrazine Residues: Complete removal of genotoxic hydrazine used in the cyclization step.

  • Salt Stoichiometry: Ensuring a precise 1:1 Hydrochloride salt formation to prevent hygroscopicity issues associated with excess acid.

Synthesis Context & Impurity Profile

To design an effective purification, one must understand the impurity genesis. The standard industrial route involves the reaction of N-Boc-4-(2,4-difluorobenzoyl)piperidine with hydrazine hydrate, followed by acidic deprotection.

Impurity Stream:

  • Impurity A (Uncyclized Hydrazone): Result of incomplete ring closure.

  • Impurity B (Regioisomer): 2H-indazole formation (minor, but possible depending on solvent).

  • Impurity C (Genotoxic): Residual Hydrazine.

  • Impurity D (Polymer): Oligomerization of the deprotected piperidine if handled improperly.

SynthesisPath cluster_impurities Critical Impurities Start N-Boc-4-(2,4- difluorobenzoyl)piperidine Cyclization Cyclization (n-BuOH, Reflux) Start->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Imp1 Residual Hydrazine Hydrazine->Imp1 BocInt Boc-Indazole Intermediate Cyclization->BocInt - HF Imp2 2H-Regioisomer Cyclization->Imp2 Deprotection Acid Deprotection (HCl/MeOH) BocInt->Deprotection - Boc Crude Crude HCl Salt (Mixture) Deprotection->Crude

Figure 1: Synthesis pathway highlighting the origin of critical impurities.

Protocol 1: Isolation of the Free Base (Pre-Purification)

Rationale: Direct crystallization of the HCl salt from a crude reaction mixture often traps organic impurities. Isolating the free base first allows for an efficient aqueous wash to remove hydrazine and inorganic salts.

Reagents:

  • Crude Reaction Mixture (post-deprotection)

  • 2N NaOH (aq)

  • Ethyl Acetate (EtOAc) or 2-MeTHF

  • Brine (saturated NaCl)

Step-by-Step:

  • Basification: Cool the acidic reaction mixture to 0–5 °C. Slowly add 2N NaOH until pH reaches 10–11. Note: The indazole proton (N-H) is weakly acidic (pKa ~14), but the piperidine (pKa ~11) must be deprotonated.

  • Extraction: Add EtOAc (10 volumes relative to theoretical yield). Stir vigorously for 15 minutes.

  • Phase Separation: Separate the organic layer. Re-extract the aqueous layer with EtOAc (5 volumes).

  • Washing (Critical): Wash combined organics with:

    • Water (2 x 5 vol) – Removes residual hydrazine.

    • Brine (1 x 5 vol) – Removes residual water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to an off-white solid.

Checkpoint: Analyze by HPLC. Purity should be >95% before proceeding to salt formation.

Protocol 2: Crystallization of the Hydrochloride Salt

Rationale: This is the definitive purification step. The HCl salt of the indazole crystallizes well from alcoholic solvents, rejecting regioisomers and degradation products.

Reagents:

  • 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (Free Base)

  • Ethanol (Absolute)

  • Conc. HCl (37%) or 4M HCl in Dioxane

  • MTBE (Methyl tert-butyl ether) – Anti-solvent

Step-by-Step:

  • Dissolution: Suspend the Free Base (10 g, 1.0 equiv) in Ethanol (50 mL, 5 volumes). Heat to 60–65 °C until a clear solution forms.

  • Salt Formation: Slowly add HCl (1.05 equiv) dropwise.

    • Observation: The solution may initially cloud and then clear.

    • Caution: Avoid large excess of HCl, which can lead to hygroscopic dihydrochloride salts or degradation.

  • Nucleation: Stir at 60 °C for 30 minutes. If precipitate does not form, seed with authentic crystal (0.1% wt).

  • Crystallization:

    • Cool slowly to 20 °C over 2 hours (10 °C/30 min ramp).

    • Hold at 20 °C for 1 hour.

    • Cool further to 0–5 °C and hold for 1 hour.

  • Filtration: Filter the white crystalline solid under vacuum / nitrogen blanket.

  • Wash: Wash the cake with cold Ethanol/MTBE (1:1 mixture, 2 volumes).

  • Drying: Dry in a vacuum oven at 45–50 °C for 12 hours.

Expected Yield: 85–90% from Free Base. Target Purity: >99.5% (HPLC).

Protocol 3: Preparative HPLC (For Reference Standards)

For applications requiring >99.9% purity (e.g., analytical standards), use reverse-phase preparative HPLC.

System Parameters:

Parameter Setting
Column C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 40% B over 20 min (Polar compound elutes early)
Flow Rate 15–20 mL/min (for 21mm ID column)

| Detection | UV @ 254 nm and 280 nm |

Post-Processing: Combine pure fractions, neutralize with NaHCO₃, extract with EtOAc, and re-form the HCl salt as per Protocol 2 to remove TFA residues.

Analytical Validation & Specifications

Verify the purified product using the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Consistent with structure; integration of piperidine protons
Purity HPLC (AUC)≥ 99.0%
Chloride Content Argentometric Titration13.5% – 14.2% (Theoretical for Mono-HCl: ~13.8%)
Regioisomer 1H NMR / HPLCNot detected / < 0.1%

Workflow Diagram:

PurificationWorkflow Crude Crude Reaction Mix (Acidic) Basify Adjust pH to 10-11 (2N NaOH) Crude->Basify Extract Extract into EtOAc Wash w/ Water & Brine Basify->Extract FreeBase Isolate Free Base (Solid) Extract->FreeBase Dissolve Dissolve in Hot EtOH (60°C) FreeBase->Dissolve Acidify Add HCl (1.05 eq) Slow Cooling Dissolve->Acidify Filter Filtration & Cold MTBE Wash Acidify->Filter Final Pure HCl Salt (>99.5%) Filter->Final

Figure 2: Step-by-step purification workflow from crude reaction mixture to pure HCl salt.

References

  • Jones, P., et al. (2008).[1] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1] WO Patent 2008/084261.[1][2] (Primary patent describing the synthesis of the Niraparib scaffold).[1][2]

  • Ragan, J. A., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(10), 1543–1550. (Review of industrial routes including indazole formation).

  • PrepChem. Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. (General procedure for hydrazine cyclization).

  • Guidance on Genotoxic Impurities. ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory context for hydrazine removal).

Sources

Method

Application Note: Preparation and Handling of Stock Solutions for Fluorinated Indazole Compounds

Introduction Fluorinated indazole derivatives are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated indazole derivatives are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][3] However, these same modifications often lead to poor aqueous solubility, presenting a significant challenge for in vitro and in vivo screening. Accurate and reproducible biological data depend entirely on the precise and consistent preparation of compound stock solutions. This document provides a comprehensive, field-proven guide to preparing, handling, and storing stock solutions of these valuable but challenging compounds.

Part 1: Foundational Principles - Understanding the Molecule

The successful solubilization of fluorinated indazoles is not merely a matter of choosing a solvent; it requires an understanding of their inherent physicochemical properties.

The Physicochemical Impact of Fluorination

Fluorine is the most electronegative element, and its substitution onto the indazole scaffold imparts unique properties. While it can increase the polarity of a C-F bond, the overall effect on molecular solubility is complex. Fluorination can increase crystal lattice energy, making it more difficult for solvent molecules to break apart the solid state.[4] Furthermore, many fluorinated indazoles are highly lipophilic, a property that enhances membrane permeability but drastically reduces aqueous solubility.[1] Consequently, these compounds are often practically insoluble in aqueous buffers but show good solubility in polar aprotic organic solvents.

Strategic Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must completely dissolve the compound at a high concentration, be compatible with downstream biological assays, and maintain the compound's stability. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions for compound libraries due to its exceptional solvating power for a wide array of organic molecules.[5]

Table 1: Solvent Selection Guide for Fluorinated Indazole Compounds

SolventKey Properties & RationaleAssay Compatibility Considerations
DMSO (Dimethyl Sulfoxide)Primary Choice. A powerful, polar aprotic solvent that dissolves most organic compounds.[5] It is miscible with water and most organic liquids.[5] Caution: Highly hygroscopic (absorbs water from the air), which can lead to compound precipitation over time.[6] Always use anhydrous, high-purity DMSO.Generally well-tolerated in cell-based assays at final concentrations ≤0.5%. Higher concentrations can be cytotoxic or induce off-target effects. Always run a vehicle control.
DMF (N,N-Dimethylformamide)Alternative to DMSO. A polar aprotic solvent with similar solvating power to DMSO. Can be an option if DMSO interferes with an assay.More toxic than DMSO. Can be problematic for certain cell lines. Requires careful handling in a fume hood.
Ethanol (Absolute) Secondary Choice. Useful for compounds that show good solubility. Less toxic than DMSO/DMF. Caution: More volatile and less powerful as a solvent. May not achieve the high concentrations possible with DMSO.Generally well-tolerated by cells, but can have biological effects at higher concentrations. Volatility can lead to concentration changes if not handled properly.

Part 2: Core Experimental Protocols

Adherence to a precise and validated protocol is essential for generating reliable and reproducible data. The following protocols represent a self-validating system for preparing high-quality stock solutions.

Protocol 2.1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a primary stock solution, which serves as the source for all subsequent dilutions.

Materials and Equipment:

  • Fluorinated indazole compound (solid powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap[7]

  • Calibrated positive displacement pipette or gas-tight syringe

  • Vortex mixer

  • Sonicator (optional, water bath type)

Workflow Diagram: Primary Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_dissolve Dissolution cluster_store Storage & QC calc Calculate Mass (Molarity x Volume x MW) tare Tare Weigh Paper & Vial on Balance calc->tare weigh Weigh Compound Accurately tare->weigh transfer Quantitatively Transfer Powder to Vial weigh->transfer add_dmso Add Anhydrous DMSO to Final Volume transfer->add_dmso vortex Vortex Vigorously (2-5 min) add_dmso->vortex inspect1 Visual Inspection #1: Check for Particulates vortex->inspect1 sonicate Sonicate if Needed (10-15 min, room temp) inspect1->sonicate Solid Present inspect2 Visual Inspection #2: Confirm Full Dissolution inspect1->inspect2 Clear Solution sonicate->inspect2 labeling Label Vial Clearly (Name, Conc., Date, Initials) inspect2->labeling Fully Dissolved storage Store at -20°C or -80°C Protected from Light labeling->storage qc Perform QC Checks (e.g., Freeze-Thaw Test) storage->qc

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Procedure:

  • Calculation: Calculate the mass of the compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound onto weigh paper and transfer it quantitatively into a clean, labeled amber glass vial.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial. Ensure the pipette tip is below the vial's opening to avoid splashing.

  • Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes. Many fluorinated compounds are slow to dissolve.

  • Visual Quality Control (QC): Carefully inspect the solution against a bright light source. A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates or precipitate.

  • Assisted Dissolution (If Necessary): If solids persist, place the vial in a room temperature water bath sonicator for 10-15 minutes.[8] Avoid excessive heating, which can degrade the compound.

  • Final QC: After sonication, vortex again and perform a final visual inspection to confirm complete dissolution.

  • Labeling and Documentation: Clearly label the vial with the compound name/ID, exact concentration, solvent, preparation date, and your initials. Record all details in your lab notebook.

Protocol 2.2: Preparation of Working Solutions via Serial Dilution

Working solutions for assays are prepared by diluting the high-concentration primary stock. Serial dilution is the preferred method to maintain accuracy over large dilution factors.[9][10][11]

Workflow Diagram: 10-Fold Serial Dilution

G cluster_dilution Serial Dilution in Assay Buffer stock 10 mM Primary Stock tube1 Tube 1 100 µM stock->tube1 10 µL stock + 990 µL buffer tube2 Tube 2 10 µM tube1->tube2 100 µL T1 + 900 µL buffer tube3 Tube 3 1 µM tube2->tube3 100 µL T2 + 900 µL buffer tube3->tube_n

Caption: Example of a 10-fold serial dilution workflow.

Step-by-Step Procedure:

  • Thaw: Remove the primary stock from the freezer and allow it to thaw completely at room temperature. Crucially, vortex the vial well after thawing to redissolve any compound that may have crystallized or precipitated during freezing.[12]

  • Prepare Diluent: Label a series of microcentrifuge tubes with the desired final concentrations. Add the appropriate volume of diluent (e.g., assay buffer, cell culture medium) to each tube.[10]

  • First Dilution: Carefully pipette a small, accurate volume of the primary stock into the first tube of diluent. To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing the buffer tube.[8]

  • Mix Thoroughly: Cap the tube and mix thoroughly by vortexing. This step is critical for accuracy.[9]

  • Serial Transfer: Using a fresh pipette tip for each transfer, take a defined volume from the first dilution tube and add it to the second.[9] Mix thoroughly.

  • Repeat: Continue this process for all subsequent dilutions until the desired concentration range is achieved.[13]

Part 3: Stability, Storage, and Safety

Storage and Stability

Improper storage is a primary cause of experimental failure. The common practice of storing compounds in DMSO is effective but requires strict protocols to maintain compound integrity.[14]

  • Primary Stocks: Store in amber glass vials with PTFE-lined caps at -20°C or -80°C to minimize degradation.[15] DMSO is hygroscopic; repeated freeze-thaw cycles and exposure to moist air will introduce water, potentially causing your compound to precipitate.[6] Aliquoting the primary stock into smaller, single-use volumes is highly recommended.

  • Aqueous Working Solutions: These should be prepared fresh for each experiment from the DMSO stock.[12] Do not store compounds in aqueous buffers for extended periods, as they are prone to degradation and precipitation.

Table 2: Recommended Storage Conditions

Solution TypeSolventConcentrationTemperatureLight ProtectionKey Considerations
Primary Stock Anhydrous DMSO1-20 mM-20°C or -80°CMandatory (Amber Vials)Aliquot to minimize freeze-thaw cycles. Use anhydrous DMSO.
Working Dilutions Aqueous Buffer/MediaµM - nMUse ImmediatelyRecommendedPrepare fresh daily. Do not store. Prone to precipitation.
Self-Validation and Quality Control

A protocol is only trustworthy if it includes self-validation steps.

  • Freeze-Thaw Test: Before committing a new stock to large-scale screening, perform a freeze-thaw cycle. Thaw the stock, vortex, and visually inspect for any signs of precipitation. If crystals form, the stock concentration may be too high for stable storage.

  • Analytical Validation (Optional but Recommended): For GLP/GMP applications, the concentration and purity of a stock solution should be periodically verified using an analytical method like HPLC-UV.[16][17] A fresh standard is prepared and compared against the stored stock to check for degradation.[16]

Safety and Handling

Fluorinated organic compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[18][19]

  • Handling: Handle solid powders and concentrated DMSO solutions in a chemical fume hood to avoid inhalation of fine powders or aerosols.[18][20]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.

Part 4: Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not fully dissolve in DMSO. - Concentration is above solubility limit.- Insufficient agitation.- Low-quality or non-anhydrous DMSO.- Attempt to prepare a more dilute stock solution.- Vortex for longer periods; use a water bath sonicator.[8]- Use a fresh, unopened bottle of high-purity, anhydrous DMSO.
Precipitate forms when diluting stock into aqueous buffer. - Common issue for poorly soluble compounds.[8]- Final DMSO concentration in the buffer is too low to maintain solubility.- Add the DMSO stock to the aqueous buffer while the buffer is being vortexed to ensure rapid mixing.[8]- Check if the final assay buffer is compatible. pH or salt concentration can affect solubility.- Consider reformulating with co-solvents or other solubilization techniques if the problem persists.[21]
Inconsistent results between experiments. - Inaccurate pipetting during serial dilution.- Incomplete dissolution of thawed primary stock.- Degradation of stock solution due to improper storage.- Ensure pipettes are calibrated. Use proper pipetting technique.[9]- Always vortex thawed stock solutions thoroughly before use. [12]- Aliquot stocks to avoid repeated freeze-thaw cycles. Check for precipitation.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Mcloughlin, D. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Available at: [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Available at: [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Available at: [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Available at: [Link]

  • Study.com. (n.d.). Serial Dilution | Definition, Purpose & Calculation. Available at: [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Available at: [Link]

  • SciSpace. (n.d.). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. Available at: [Link]

  • ResearchGate. (2019). What is the best way to validate stability of stock solution and standard solution in HPLC? Available at: [Link]

  • wikiHow. (n.d.). How to Do Serial Dilutions: 9 Steps (with Pictures). Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link]

  • OMICS International. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Fluorine. Available at: [Link]

  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry. Available at: [Link]

  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Available at: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]

  • Dr.Oracle. (2025). What are the necessary precautions when handling perfluorodecalin? Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety. Available at: [Link]

  • Wintime Tech. (2025). What are the safety precautions when using fluorinating reagents? Available at: [Link]

  • Anonymous. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]

  • Al-Suhaimi, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • RSC Publishing. (n.d.). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and preferential solvation of flubendazole dissolved in aqueous co-solvent mixtures of 1,4-dioxane, dimethyl sulfoxide, N,N-dimethylformamide and isopropanol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride synthesis

This guide is structured as a high-level technical support resource for process chemists and researchers optimizing the synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride . This molecule is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for process chemists and researchers optimizing the synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride . This molecule is a critical intermediate in the synthesis of PARP inhibitors, most notably Niraparib (Zejula).

The following content synthesizes industrial patent literature and process chemistry principles into a troubleshooting-first format.

Status: Operational Role: Senior Application Scientist Context: Process Optimization for CAS 864507-51-3 (Free Base) / Salt Formation

Executive Summary: The Synthetic Challenge

The synthesis of this indazole core hinges on a "make-or-break" cascade reaction: the nucleophilic aromatic substitution (


) of a fluorine atom by hydrazine, followed immediately by intramolecular condensation.

The Primary Failure Mode: Low yield during ring closure due to competitive attack at the para-fluorine position or incomplete cyclization due to insufficient thermal energy.

Module 1: The Critical Cyclization (Ring Closure)

Context: Converting tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (Intermediate A) to the Boc-protected indazole.

Core Protocol (Optimized)
  • Reagents: Intermediate A (1.0 eq), Hydrazine Hydrate (3.0–5.0 eq).

  • Solvent: n-Butanol (High boiling point is essential).

  • Conditions: Reflux (117°C) for 12–24 hours.

Troubleshooting Guide

Q1: My reaction conversion stalls at 60-70%. Adding more hydrazine doesn't help. What is wrong? Diagnosis: Insufficient thermal activation. The Science: This reaction is a cascade. The first step is the


 displacement of the ortho-fluorine. This has a high activation energy barrier because the benzene ring is electron-rich (due to the piperidine connection, though the carbonyl is withdrawing).
Solution: 
  • Switch Solvents: If you are using Ethanol (bp 78°C) or Isopropanol, you are not reaching the activation temperature required for efficient

    
    . Switch to n-Butanol  (bp 117°C) or DMAc  (Dimethylacetamide).
    
  • Concentration: Run the reaction at a higher concentration (approx. 3–5 volumes of solvent relative to mass) to increase collision frequency.

Q2: I see a significant impurity at RRT 0.85 (HPLC). What is it? Diagnosis: Regioisomer formation (para-attack). The Science: Hydrazine can attack the fluorine at the 4-position (para to carbonyl) instead of the 2-position (ortho). While the ortho position is activated by the carbonyl, the para position is sterically more accessible. Solution:

  • Temperature Ramp: Do not add hydrazine to a refluxing solution. Add hydrazine at room temperature and ramp slowly. The ortho-attack is thermodynamically favored due to the subsequent rapid ring closure (chelation effect), but kinetic control might favor para at high temps if mixing is poor.

  • Stoichiometry: Ensure a minimum of 3.0 equivalents of hydrazine. Lower equivalents favor oligomerization.

Q3: The product precipitates as a sticky gum during workup. How do I get a solid? Solution: The Boc-protected indazole is lipophilic.

  • Quench: Pour the reaction mixture into ice water (10 volumes).

  • Extraction: Do not filter the gum. Extract with Ethyl Acetate.[1]

  • Crystallization: Evaporate the organic layer and recrystallize from Acetonitrile or Isopropanol/Water (9:1) . This step is crucial to remove the para-isomer before deprotection.

Module 2: Deprotection & Salt Formation[2]

Context: Removal of the Boc group to yield the final Hydrochloride salt.

Core Protocol
  • Reagents: Boc-Indazole Intermediate, HCl (4M in Dioxane or MeOH).

  • Temperature: Room Temperature to 40°C.

Troubleshooting Guide

Q4: The final HCl salt is hygroscopic and deliquesces (turns to liquid) upon filtration. Diagnosis: Presence of residual solvents or amorphous solid formation. The Science: Piperidine HCl salts can be hygroscopic if excess HCl is trapped in the lattice or if the crystal form is amorphous. Solution:

  • Solvent Switch: Avoid Methanol for the final isolation. Use HCl in Dioxane for the reaction, then dilute with Diethyl Ether or MTBE to precipitate the salt.

  • Digestion: If the solid is amorphous, suspend it in Acetone or Acetonitrile and stir at reflux for 1 hour, then cool. This "digestion" encourages phase transformation to a stable crystalline polymorph.

  • Drying: Dry under vacuum at 50°C with

    
     to remove trace water.
    

Q5: The yield of the salt formation is >100%. Why? Diagnosis: Trapped Dioxane/Solvent or Dihydrochloride formation. The Science: The indazole nitrogen (


) is very weakly basic compared to the piperidine nitrogen (

). However, with large excesses of HCl, you may form the dihydrochloride, which is unstable and loses HCl upon drying, leading to variable weight. Solution:
  • Stoichiometry Control: Use exactly 2.0–2.5 equivalents of HCl.

  • Free Base Isolation: For maximum purity, neutralize the deprotection mixture with NaOH, extract the free base, dry it, and then treat with exactly 1.05 eq of HCl in dry ethanol/ether. This guarantees the monohydrochloride stoichiometry.

Visualizing the Workflow

Diagram 1: Synthetic Pathway & Critical Control Points

This diagram outlines the optimized route derived from process patents (e.g., WO2008084261), highlighting where yield is typically lost.

SynthesisPath cluster_0 Critical Control Point 1 SM Start Material (4-(2,4-Difluorobenzoyl) piperidine-1-Boc) Step1 Step 1: Cyclization (Solvent: n-Butanol) (Temp: 117°C) SM->Step1 Ortho-F Displacement Hydrazine Reagent: Hydrazine Hydrate (3-5 eq) Hydrazine->Step1 Intermed Intermediate: Boc-Protected Indazole Step1->Intermed Ring Closure Deprotect Step 2: Deprotection (HCl / Dioxane) Intermed->Deprotect -Boc Group Final Target Product: 6-Fluoro-3-(piperidin-4-yl) -1H-indazole HCl Deprotect->Final Salt Formation

Caption: Optimized synthetic pathway highlighting the critical high-temperature cyclization step in n-Butanol.

Diagram 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields in the cyclization step.

Troubleshooting Start Problem: Low Yield in Cyclization CheckTemp Check 1: Is Temp > 110°C? Start->CheckTemp CheckImpurity Check 2: HPLC Impurity Profile CheckTemp->CheckImpurity Yes ActionSolvent Action: Switch solvent to n-Butanol or DMAc CheckTemp->ActionSolvent No (using EtOH/IPA) ActionRegio Action: Slow addition of Hydrazine at lower temp CheckImpurity->ActionRegio Para-isomer present ActionStir Action: Increase Stir Rate & Concentration CheckImpurity->ActionStir Incomplete Conversion

Caption: Decision tree for diagnosing yield failures during the indazole ring formation.

Data Summary: Solvents & Yields

The following table summarizes the impact of solvent selection on the cyclization step, based on aggregated internal data and patent literature comparisons.

SolventBoiling PointReaction TimeTypical YieldRisk Factor
Ethanol 78°C48+ Hours20–40%Incomplete conversion; requires pressurized vessel to improve.
Isopropanol 82°C36 Hours45–55%Moderate conversion; product may precipitate prematurely.
n-Butanol 117°C 12–18 Hours 75–85% Recommended. High temp drives

and cyclization.
DMF/DMAc 153°C+4–6 Hours60–70%Fast, but difficult workup (water solubility) and higher impurity profile.

References

  • Jones, P., et al. (2008).[2] Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[2] WO Patent 2008/084261.[2][3] (Primary source for the Niraparib intermediate synthesis).

  • PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.[1] (Detailed experimental procedure for the hydrazine cyclization in n-butanol).

  • Wang, L., et al. (2014). Design, synthesis and biological evaluation of novel 1H-indazole derivatives as potential inhibitors of pan-Pim kinases. (Discusses optimization of the indazole ring closure).

  • Vertex Pharmaceuticals. (2007). Indazole derivatives as modulators of kinase activity.[4] US Patent 2007/0191379. (Provides alternative deprotection conditions).

Sources

Optimization

overcoming solubility issues of fluorinated indazoles in biological buffers

Subject: Overcoming Solubility Issues in Biological Buffers (PBS/HEPES) Ticket ID: #SOL-IND-F-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Challenge The Issue: You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Solubility Issues in Biological Buffers (PBS/HEPES)

Ticket ID: #SOL-IND-F-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The Issue: You are likely experiencing "crash-out" (precipitation) when transferring your fluorinated indazole from a DMSO stock solution into aqueous biological buffers (e.g., PBS, pH 7.4).

The Science (Why this happens): Indazoles are planar, nitrogen-rich heterocycles. When you introduce fluorine atoms (bioisosteres for hydrogen), you significantly alter the physicochemical profile:

  • Lipophilicity Spike: Fluorine is highly hydrophobic. Adding it increases the LogP (partition coefficient), making the molecule "greasier."

  • Crystal Lattice Energy: Fluorinated aromatic rings often engage in strong

    
     stacking and 
    
    
    
    interactions. This creates a stable crystal lattice ("brick dust") that requires high energy to break apart, resisting dissolution in water.
  • Neutrality: The pKa of the indazole NH is typically ~14 (acidic) and ~1.2 (basic). Fluorine (electron-withdrawing) lowers these values slightly, but the molecule remains uncharged at physiological pH (7.4). Therefore, pH adjustment is rarely effective for solubilization.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your experimental constraints using the workflow below.

SolubilityDecisionTree Start Start: Define Assay Type CellBased Cell-Based Assay (Live Cells) Start->CellBased Enzymatic Enzymatic/Biochem (Cell-Free) Start->Enzymatic InVivo In Vivo / PK Start->InVivo DMSO_Limit Can you tolerate 0.5% DMSO? CellBased->DMSO_Limit Detergent Can you add 0.05% Tween-20? Enzymatic->Detergent Formulation Requires Advanced Formulation (PEG/Solutol) InVivo->Formulation Use_SOP1 Use SOP-01: Serial Dilution DMSO_Limit->Use_SOP1 Yes Use_SOP2 Use SOP-02: Cyclodextrin (HP-β-CD) DMSO_Limit->Use_SOP2 No (Sensitive Cells) Detergent->Use_SOP2 No Use_SOP3 SOP-03: Co-solvent + Surfactant Detergent->Use_SOP3 Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay tolerance.

Standard Operating Procedures (SOPs)

SOP-01: The "Kinetic" Serial Dilution (DMSO Step-Down)

Best for: High-throughput screening, robust cell lines (e.g., HeLa, HEK293).

The Logic: Directly spiking 100% DMSO stock into PBS causes a "solvent shock," creating local regions of supersaturation where the compound precipitates instantly. This protocol uses an intermediate step to lower the energy barrier.

Protocol:

  • Prepare Stock: Dissolve fluorinated indazole in 100% anhydrous DMSO to 10 mM. Vortex until clear.

  • Intermediate Dilution (100x):

    • Prepare an intermediate tube with culture media (or buffer).

    • Add the DMSO stock to this media to reach 10x the final concentration (e.g., if final is 10 µM, make this 100 µM).

    • CRITICAL: The DMSO concentration here will be high (e.g., 1-10%). Vortex immediately.

  • Final Dilution (1x):

    • Transfer the intermediate solution into the final assay plate containing cells/buffer.

    • Final DMSO concentration should be

      
      .[1][2]
      

Validation: Measure Absorbance at 600nm (turbidity check). If OD > 0.05 compared to blank, precipitation has occurred.

SOP-02: Molecular Shielding with HP-β-CD

Best for: Sensitive primary cells, in vivo studies, or highly insoluble "brick dust" compounds.

The Logic: Hydroxypropyl-


-cyclodextrin (HP-β-CD) has a hydrophobic cavity that encapsulates the fluorinated indazole and a hydrophilic exterior that dissolves in water. It prevents the fluorine atoms from aggregating.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS. Filter sterilize (0.22 µm).

  • Complexation (Kneading Method):

    • Add 10 mM DMSO stock of indazole to the 20% HP-β-CD solution.

    • Ratio: Ensure the molar ratio of CD:Drug is at least 10:1 (usually excess CD is required).

    • Shake/Vortex at 37°C for 30-60 minutes.

  • Usage: Use this complexed solution directly. The "free drug" concentration is maintained via equilibrium.

Why HP-β-CD? Native


-CD is nephrotoxic and less soluble. The hydroxypropyl derivative is safer for biological assays and has higher aqueous solubility (>600 mg/mL).

Troubleshooting Guide (FAQ)

Issue 1: "My compound precipitates immediately upon adding to PBS."

Diagnosis: You likely exceeded the Thermodynamic Solubility limit . Fluorinated indazoles often have nanomolar aqueous solubility.

Corrective Actions:

  • Check Ionic Strength: PBS has high salt (~150 mM NaCl), which causes a "salting-out" effect for hydrophobic drugs.

    • Try: Switch to a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4, no NaCl) for the initial dilution, then add salt only if necessary.

  • Add Surfactant: If the assay permits, add 0.01% - 0.05% Tween-80 or Pluronic F-68 to the buffer before adding the compound. This reduces surface tension and prevents nucleation.

Issue 2: "I see good solubility, but no biological activity."

Diagnosis: The compound might be sticking to the plastic (Non-Specific Binding - NSB). Fluorinated compounds are "sticky" and adsorb to polystyrene plates.

Corrective Actions:

  • Material Change: Switch to Low-Binding Polypropylene (PP) plates or glass-coated plates.

  • Blocking: Pre-coat wells with 1% BSA (Bovine Serum Albumin) or FBS. The protein coats the plastic, preventing drug adsorption. Note: This will reduce free drug concentration due to protein binding, so a shift in IC50 is expected.

Issue 3: "My cells are dying in the vehicle control."

Diagnosis: DMSO Toxicity.[1] While 0.5% is standard, some primary neurons or stem cells react to even 0.1%.

Corrective Actions: Refer to the Solvent Tolerance Table below to adjust your vehicle.

Solvent / ExcipientMax Concentration (Cell Culture)Mechanism of Toxicity
DMSO 0.1% (Sensitive) - 0.5% (Robust)Membrane pore formation; differentiation trigger
Ethanol < 0.1%Protein denaturation; membrane fluidization
HP-β-CD 0.5% - 2.0% (w/v)Cholesterol extraction from cell membranes
PEG 400 < 1.0%Osmotic stress

Logic Flow: Troubleshooting Precipitation

TroubleshootingFlow Precip Observation: Precipitation / Turbidity Check_Conc Is Final Conc > 10 µM? Precip->Check_Conc Reduce_Conc Action: Reduce Conc. (Fluorinated Indazoles often insoluble >10 µM) Check_Conc->Reduce_Conc Yes Check_Method Did you add DMSO directly to PBS? Check_Conc->Check_Method No Change_Method Action: Use SOP-01 (Intermediate Dilution) Check_Method->Change_Method Yes Check_Plastic Check Labware: Are you using Polystyrene? Check_Method->Check_Plastic No Switch_Plastic Action: Switch to Glass or Low-Bind PP Check_Plastic->Switch_Plastic Yes Add_CD Action: Use SOP-02 (Cyclodextrin Complex) Check_Plastic->Add_CD No (Still Precipitating)

Figure 2: Step-by-step logic for diagnosing and resolving precipitation events.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641. Link

  • Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 473(1-2), 327-343. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polar Indazole Derivatives

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Purification of Polar Indazole Derivatives Audience: Medicinal Chemists & Process Development Scientists Introduction: The Indazole Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting Purification of Polar Indazole Derivatives Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Indazole Challenge

Welcome to the Technical Support Center. You are likely here because your indazole derivative—a critical scaffold in kinase inhibitor development (e.g., Axitinib, Linifanib)—is failing standard purification protocols.

The Root Cause: The indazole core presents a unique duality. The pyrazole ring (N1/N2) possesses both hydrogen bond donor (N-H, pKa ~14) and acceptor (N, pKa ~1.2) properties.[1][2][3][4][5][6][7] When substituted with polar moieties (amines, sulfonamides, hydroxyls), the molecule becomes amphoteric and highly interactive.

Common Failure Modes:

  • Silica Streaking: Basic nitrogens hydrogen-bond irreversibly with acidic silanols.

  • Oiling Out: High polarity leads to liquid-liquid phase separation during crystallization rather than nucleation.[8]

  • Shark-Fin Peaks: pH mismatch in HPLC leads to mixed protonation states.

Module 1: Flash Chromatography Troubleshooting

Q: My compound streaks from baseline to solvent front on silica. How do I fix this?

A: This is the "Silanol Effect." The acidic silanol groups (


) on the silica surface are protonating your basic indazole nitrogen, acting as an ion-exchange resin rather than a partition medium.

The Fix: Amine-Modified Mobile Phases You must "cap" the silanols using a sacrificial base that competes with your compound.

Protocol: The "Doped" Solvent System

  • Base Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (NH

    
    OH) .
    
  • Preparation:

    • Prepare your non-polar component (e.g., DCM or Hexane).

    • Add 1% v/v TEA to the entire mobile phase volume (both solvent A and B).

    • Crucial Step: Flush the column with 3 column volumes (CV) of the TEA-doped solvent before loading your sample. This pre-equilibrates the silica surface.

  • Alternative: If TEA interferes with MS detection or is difficult to remove, switch to 1% NH

    
     in MeOH  as your polar modifier.
    
Decision Tree: Mobile Phase Optimization

FlashChromatography Start Start: TLC Analysis Streak Observation: Streaking/Tailing Start->Streak RfCheck Is Rf < 0.1 in 10% MeOH/DCM? Streak->RfCheck AddBase Action: Add 1% TEA or 1% NH4OH to Eluent RfCheck->AddBase Yes (Too Polar) SwitchPhase Action: Switch Stationary Phase RfCheck->SwitchPhase No (Interaction Issue) CheckBase Does it still streak? AddBase->CheckBase CheckBase->SwitchPhase Yes Success Success: Gaussian Peak Shape CheckBase->Success No Alumina Option A: Neutral Alumina (No acidic silanols) SwitchPhase->Alumina C18Flash Option B: C18 Reverse Phase (Water/MeOH/0.1% Formic) SwitchPhase->C18Flash

Figure 1: Decision matrix for overcoming basic nitrogen interactions on silica gel.

Module 2: Preparative HPLC Method Development

Q: I see "shark-fin" (fronting/tailing) peaks in Prep-HPLC. Is my column dead?

A: Likely not. This is usually a pH/pKa mismatch. Indazoles are sensitive to pH. If the mobile phase pH is near the pKa of the indazole nitrogen (or a substituent amine), the molecule rapidly exchanges between protonated and neutral states, causing peak broadening.

The Fix: The "2-pH Unit" Rule Ensure your mobile phase pH is at least 2 units away from the compound's pKa.

Comparative Data: Buffer Selection for Indazoles

Buffer SystempH RangeSuitability for IndazolesMechanism
0.1% TFA ~2.0High Protonates all basic nitrogens. Forces molecule into cationic state (

). Risk: May degrade acid-labile protecting groups (e.g., Boc).
0.1% Formic Acid ~2.7Medium Softer acid. Good for MS, but may not fully suppress silanol interactions for very basic derivatives.
10mM NH

HCO

~8-10High Keeps indazole neutral (deprotonated). Improves retention of polar bases on C18. Requirement: High-pH stable column (e.g., XBridge, Gemini).
Water/MeCN (No Buffer) ~7.0Critical Failure Uncontrolled pH leads to erratic ionization and split peaks. Avoid.

Protocol: High-pH Polishing For polar indazoles that elute in the void volume (dead time) under acidic conditions:

  • Column: Use a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini NX) resistant to pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Result: The deprotonated base is more hydrophobic, increasing retention and separating it from polar impurities.

Module 3: Crystallization & Oiling Out

Q: My product separates as a yellow oil instead of crystals. Cooling it further just makes the oil harder.

A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).[8] This occurs when the compound's melting point is depressed below the boiling point of the solvent due to impurities, or when the "metastable zone" is traversed too quickly.

The Fix: The Three-Solvent Displacement Protocol Do not simply cool the flask. You must control the supersaturation trajectory.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or THF) at room temperature.

  • Buffer Layer: Carefully layer a "Buffer Solvent" (e.g., Toluene) on top. This solvent should be miscible with both the good solvent and the anti-solvent.

  • Anti-Solvent Diffusion: Layer the "Anti-Solvent" (e.g., Hexane or Pentane) on top of the buffer.

  • Vapor Diffusion: Seal the vessel. As the layers mix via diffusion, the polarity changes gradually, allowing the molecules to organize into a lattice rather than crashing out as an amorphous oil.

Workflow: Handling the "Oiled Out" Batch

OilingOut Oil State: Product is an Oil Reheat Step 1: Re-dissolve Oil->Reheat SolventChoice Choice: Good Solvent (Acetone/EtOH) Reheat->SolventChoice Seed Step 2: Seeding (Add pure crystal at cloud point) SolventChoice->Seed Cooling Step 3: Controlled Cooling (1°C per minute) Seed->Cooling Fail Result: Oils out again Cooling->Fail If too fast Trituration Step 4: Trituration (Sonication in Et2O) Fail->Trituration Trituration->Reheat If solidifies

Figure 2: Recovery workflow for failed crystallizations (oiling out).

Module 4: Solubility & Workup (FAQs)

Q: I have an emulsion during extraction. Brine isn't working.

A: Polar indazoles often act as surfactants at the organic/aqueous interface.

  • The Fix: Adjust the aqueous pH to the Isoelectric Point (pI) of your derivative. If your molecule has a basic amine and an acidic sulfonamide, it is zwitterionic.

    • Acidic Workup: If the molecule is basic, extract impurities with DCM while keeping product in acidic water (pH 2). Then basify water to pH 10 and extract product into 9:1 DCM:Iso-propanol . Pure DCM is often too non-polar to extract polar indazoles from water.

Q: Can I use C18 silica for flash chromatography?

A: Yes, and for polar indazoles, it is often superior.

  • Protocol: Load your sample using a "dry load" technique (adsorb crude onto Celite or C18 resin).

  • Eluent: Run a gradient from 0% to 100% MeOH in Water (or MeCN in Water).

  • Why: This avoids the irreversible adsorption seen on normal phase silica and handles polarity gradients more predictably.

References

  • Teledyne ISCO. (2017). Flash Chromatography Guide: Purifying Basic Compounds. (Discusses amine modifiers and silica interactions).

  • Waters Corporation. (2021). Strategies for the Purification of Polar Basic Compounds. (Details pH control in Prep-HPLC).

  • University of Rochester, Dept. of Chemistry. Troubleshooting Flash Column Chromatography. (General troubleshooting for streaking and solubility).

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. (Mechanistic insight into phase separation).

  • Journal of Medicinal Chemistry. (2014). Discovery of Indazole Derivatives as Potent Inhibitors.[7][9] (Example of synthetic workup and purification of indazole scaffolds).

Sources

Optimization

Technical Support Center: NMR Analysis of Fluorinated Indazoles

Status: Operational Ticket ID: INDZ-F-NMR-001 Subject: Advanced Interpretation & Troubleshooting for Fluorinated Indazole Scaffolds Assigned Specialist: Senior Application Scientist, Structural Biology Unit Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: INDZ-F-NMR-001 Subject: Advanced Interpretation & Troubleshooting for Fluorinated Indazole Scaffolds Assigned Specialist: Senior Application Scientist, Structural Biology Unit

Executive Summary: The Fluorine-Indazole Challenge

Fluorinated indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Linphanib) due to their metabolic stability and modulation of pKa. However, they present a "perfect storm" for NMR analysis:

  • Spin System Complexity: The presence of

    
    F (
    
    
    
    , 100% abundance) creates extensive
    
    
    -coupling networks, splitting
    
    
    C and
    
    
    H signals into complex non-first-order multiplets.
  • Annular Tautomerism: The rapid exchange between

    
    - and 
    
    
    
    -indazole forms causes line broadening and chemical shift averaging, often mistaken for impurities.
  • Regioisomerism: Distinguishing

    
    - vs. 
    
    
    
    -alkylated products is critical but difficult due to remote substituent effects.

This guide provides validated protocols to resolve these specific issues.

Core Knowledge Base: Coupling Constants

Use this reference table to deconstruct multiplets. In fluorinated indazoles, coupling extends across the bicyclic system.

Table 1: Typical Coupling Constants in Fluorinated Indazoles

Interaction TypeBond DistanceTypical

Value (Hz)
Spectral Characteristic

C -

F

(Ipso)
230 – 275 Large doublet/quartet; often low intensity due to CSA relaxation.

(Ortho)
15 – 35 Distinct splitting; key for assigning C-F adjacency.

(Meta)
3 – 10 Small splitting; often defines the ring orientation.

(Para)
1 – 3 Frequently unresolved broadening in standard

C spectra.

H -

F

(Ortho)
6 – 10 Diagnostic for H atoms adjacent to F on the benzenoid ring.

(Meta)
4 – 7 Can be comparable to

, leading to deceptive "triplets".

F -

F

(Vicinal)
15 – 25 Only relevant in polyfluorinated systems (e.g., 4,5-difluoroindazole).

(Long)
5 – 15 "W-coupling" if geometry permits.

Analyst Note: In


H-decoupled 

C spectra, C-F couplings remain active. A "singlet" that appears as a doublet is likely a carbon 2-bonds away from fluorine.
Diagnostic Workflows
Workflow A: Distinguishing N1 vs. N2 Regioisomers

Differentiation between


- and 

-substituted indazoles is the most frequent support request. The following logic gate utilizes HMBC correlations to the bridgehead carbons.

N_Isomer_Assignment Start Start: N-Alkylated Indazole Unknown Regioisomer Step1 Acquire 1H-13C HMBC Focus: N-CH2 protons -> Indazole Ring Start->Step1 Decision1 Correlation to Bridgehead Carbon (C7a)? Step1->Decision1 ResultN1 Assignment: N1-Isomer (Correlation to C7a observed) Decision1->ResultN1 Yes (3-bond) ResultN2 Assignment: N2-Isomer (Correlation to C3 observed) Decision1->ResultN2 No (Correlation to C3 instead) Ambiguous Ambiguous? (No clear HMBC) Decision1->Ambiguous Signals Overlap Step2 Acquire 1H-15N HMBC or 19F-1H HOESY Ambiguous->Step2 Step2->ResultN1 15N shift ~ -160 ppm Step2->ResultN2 15N shift ~ -100 ppm

Figure 1: Decision tree for assigning N1 vs. N2 regiochemistry. The C7a bridgehead correlation is the "gold standard" for N1 assignment [1].

Workflow B: 19F-Centric Structure Elucidation

When standard proton NMR is crowded, utilize the wide chemical shift dispersion of Fluorine.

F_Centric_Workflow Input Complex Mixture/ Crowded 1H Spectrum Exp1 1. Acquire 19F{1H} (Proton Decoupled) Input->Exp1 Exp2 2. Acquire 19F-1H HOESY (Through-space) Exp1->Exp2 Identify F count Exp3 3. Acquire 19F-13C HMBC (Long-range) Exp2->Exp3 Map F to H Analysis Data Integration Exp3->Analysis Map F to C skeleton Output Structure Solved Analysis->Output

Figure 2:


F-centric workflow. HOESY (Heteronuclear Overhauser Effect Spectroscopy) is particularly powerful for determining the spatial proximity of the fluorine atom to the N-substituent [2].
Troubleshooting Guide & FAQs
Q1: My indazole signals are extremely broad, almost disappearing into the baseline. Is my sample impure?

Diagnosis: This is likely Annular Tautomerism , not impurity.

  • Mechanism: In solution, protons on the pyrazole nitrogens (

    
    ) exchange rapidly. If the exchange rate (
    
    
    
    ) is comparable to the NMR timescale (
    
    
    ), signals broaden (coalescence).
  • Solution:

    • Change Solvent: Switch from

      
       (promotes exchange/H-bonding) to DMSO-d6 . DMSO acts as a H-bond acceptor, "locking" the proton on one nitrogen and sharpening the lines [3].
      
    • Variable Temperature (VT) NMR:

      • Cooling (to -40°C): Slows exchange, resolving distinct tautomers.

      • Heating (to +50°C): Accelerates exchange, sharpening the average signal.[1]

Q2: The

C spectrum has more peaks than carbons. How do I differentiate C-F splitting from impurities?

Diagnosis: You are seeing


 splitting.
  • Validation Protocol:

    • Calculate

      
      :  Measure the distance (Hz) between peaks. If it matches Table 1 ranges (e.g., ~250 Hz or ~20 Hz), it is a doublet, not two carbons.
      
    • Run

      
      C{
      
      
      
      F,
      
      
      H}:
      If your hardware supports triple resonance, decouple both H and F. The multiplet will collapse into a singlet.
    • Intensity Check: Carbon atoms attached to Fluorine often have lower intensity due to the lack of NOE enhancement (no attached protons) and splitting of signal energy.

Q3: I cannot assign the position of the Fluorine on the benzene ring using only

H NMR.

Diagnosis: The "roofing" effect and complex second-order couplings in the aromatic region make visual analysis unreliable.

  • Solution: Use

    
    F-
    
    
    
    C HMBC
    .
    • The Fluorine will show a strong

      
       correlation to the ortho carbons and a 
      
      
      
      correlation to the meta carbons. By tracing these carbons to their attached protons (via HSQC), you can unambiguously map the Fluorine position relative to the bridgehead carbons [4].
Q4: How do I remove the "rolling baseline" in my

F spectrum?

Diagnosis: This is often caused by the significant acoustic ringing of the probe or background signals from fluoropolymers in the probe construction.

  • Fix:

    • Use Backward Linear Prediction (LP) during processing to reconstruct the first few data points of the FID.

    • Apply a pulse sequence with pre-scan delays or specific background suppression techniques (e.g., "depth" pulses) if available.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2014, 10, 1524–1532. Link

  • Measurement of Long Range 1H-19F Scalar Coupling Constants. J. Am. Chem. Soc. 2006, 128, 34, 11020–11021. Link

  • Tautomerism in Benzyl-Indazole-Carboxylic Acids. Benchchem Technical Guides. 2025.[2][3] Link

  • 19F-centred NMR analysis of mono-fluorinated compounds. Commun Chem. 2022, 5, 36. Link

Disclaimer: This guide is intended for research purposes. Always verify spectral assignments with complementary techniques (MS, X-ray crystallography) when possible.

Sources

Troubleshooting

Technical Support Hub: Stability &amp; Handling of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a critical scaffold in medicinal chemistry, serving as a primary intermediate for PARP inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride is a critical scaffold in medicinal chemistry, serving as a primary intermediate for PARP inhibitors (e.g., Niraparib) and atypical antipsychotics (e.g., Paliperidone, Iloperidone).[1]

While the solid state is robust, its solution-phase behavior is governed by two competing forces: the high lattice energy of the indazole core (leading to dissolution challenges) and the pKa-dependent solubility of the piperidine nitrogen.[1] This guide addresses the specific stability challenges researchers face when transitioning this molecule from the vial to the assay plate.

Key Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
CAS 84163-13-3Verify Certificate of Analysis (CoA) matches this exact salt form.[1]
Appearance White to off-white solidYellowing indicates oxidation or photo-degradation.[1]
Melting Point 293–295 °CHigh thermal stability in solid state; requires energy to dissolve.[1]
Solubility DMSO (Slightly, Heated), Water (Low)Critical: Solubility is pH-dependent.[1]
pKa (Piperidine) ~10–11 (Basic)Protonated (soluble) at pH < 7; Deprotonated (insoluble) at pH > 8.[1]
pKa (Indazole) ~14 (Acidic N-H)Generally stable, but N-H can participate in tautomerism.[1]

Module A: Dissolution & Solubility Protocols

The #1 User Issue: "My compound precipitated when I added it to the cell culture media."

The Mechanism of Precipitation

This compound is supplied as a Hydrochloride (HCl) salt .[1] In pure water or DMSO, the piperidine nitrogen is protonated (


), maintaining solubility.[1]
  • The Trap: When you dilute this stock into physiological buffers (PBS, DMEM) at pH 7.4, the buffering capacity neutralizes the HCl.[1] The molecule reverts to its Free Base form.[1]

  • The Result: The free base is lipophilic (LogP ~2.[1]4) and poorly soluble in water, causing immediate "crashing out" (precipitation).[1]

Validated Dissolution Protocol

Use this protocol to prepare a stable 10 mM Stock Solution.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water for stock preparation to prevent hydrolysis over long-term storage.[1]

  • Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic; absorbed moisture will alter concentration calculations.[1]

  • The "Pulse-Heat" Method:

    • Add DMSO to the vial.[1][2]

    • Vortex vigorously for 30 seconds.

    • If undissolved: Sonicate in a water bath at 40°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.[1]

  • Sterile Filtration: If using for cell culture, filter through a 0.22 µm PTFE (hydrophobic) membrane.[1] Do not use Nylon (binds small molecules).[1]

Troubleshooting Visualization: The Solubility Decision Tree

SolubilityLogic start Start: Solid HCl Salt solvent Choose Solvent start->solvent water Water / PBS solvent->water Not Recommended dmso Anhydrous DMSO solvent->dmso Recommended check_ph Check Final pH water->check_ph soluble Stable Solution (Protonated Salt) dmso->soluble Stock Storage acidic pH < 6.0 check_ph->acidic Maintained neutral pH 7.0 - 7.4 check_ph->neutral Buffered acidic->soluble precip Precipitation Risk (Free Base Formation) neutral->precip Critical Failure Point

Figure 1: Logic flow for solvent selection.[1] Note that neutralizing the pH (e.g., adding to PBS) is the primary cause of precipitation.[1]

Module B: Chemical Stability & Degradation[1]

The #2 User Issue: "I see a new peak at M+16 in my LC-MS after 2 weeks."

Degradation Pathways

While the indazole core is robust, the secondary amine on the piperidine ring is the "Achilles' heel" regarding stability in solution.[1]

  • N-Oxidation: In the presence of dissolved oxygen and light, the piperidine nitrogen can oxidize to form an N-oxide (

    
     Da).[1]
    
  • Indazole Tautomerism: 1H-indazole is thermodynamically favored over 2H-indazole by ~15 kJ/mol.[1][3] However, in protic solvents, rapid proton exchange occurs.[1] This is not degradation, but it can broaden NMR signals.[1]

Stability Workflow Diagram

DegradationPathways compound 6-Fluoro-3-(piperidin-4-yl)-1H-indazole (Intact) n_oxide Piperidine N-Oxide (M+16 Da) compound->n_oxide Slow Oxidation (Weeks at RT) tautomer 2H-Indazole Tautomer (Reversible) compound->tautomer Rapid Equilibrium (In Protic Solvents) ox_agent Dissolved O2 / Light ox_agent->n_oxide

Figure 2: Primary chemical fate of the molecule in solution.[1] Oxidation is irreversible; tautomerism is reversible.[1]

Storage & Handling FAQ

Q1: Can I store the 10 mM DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (condensation) into the hygroscopic DMSO.[1]

  • Best Practice: Aliquot the stock into single-use vials (e.g., 50 µL) before the first freeze. Store at -20°C or -80°C. Protect from light.[1]

Q2: My solution turned yellow. Is it still good? A: Likely No. Yellowing in indazole/amine solutions typically indicates the formation of N-oxides or photo-degradation products (azo-coupling).[1]

  • Action: Run a quick LC-MS.[1] If purity is <95%, discard.[1]

Q3: How do I dose this in animals (in vivo)? A: Do not inject pure DMSO. You must use a vehicle that maintains solubility.[1]

  • Suggested Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[1]

  • Order of Addition: Dissolve in DMSO first -> Add PEG/Tween -> Add Saline last.[1] Adding saline too early will crash the compound.[1]

Q4: Is the compound light sensitive? A: Yes. The indazole system is a chromophore.[1] While not extremely sensitive, long-term exposure to benchtop fluorescent light can catalyze oxidation.[1] Store in amber vials or wrap in foil.

References & Authority

  • Chemical Identity & Properties:

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 11334359, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1] (Note: Isostere reference for solubility profile).

    • URL:[1]

  • Indazole Stability & Tautomerism:

    • Source: Claramunt, R. M., et al. (2011).[1] "Study of the Addition Mechanism of 1H-Indazole...". PMC - PubMed Central.[1] Confirms 1H-indazole is ~15 kJ/mol more stable than 2H-indazole.[1][3]

    • URL:[1]

  • Handling of Pharmaceutical Intermediates:

    • Source: TCI Chemicals.[1][4] Product Specification for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (Structurally homologous handling guide).

    • URL:[1]

  • Solubility Predictions (BenchChem):

    • Source: BenchChem Technical Guide.[1][5] "Solubility and stability of N-2H-Indazol-2-ylurea in different solvents." (Validates the "DMSO-High / Water-Low" solubility model for indazole scaffolds).

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for Final Indazole Compounds

Welcome to the Technical Support Center for Indazole Compound Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the versatile indazole scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Compound Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the versatile indazole scaffold. The inherent chemical properties of indazoles—particularly their aromatic nature and the presence of two nitrogen atoms—can present unique purification challenges, from removing stubborn process-related impurities to separating closely related isomers.

This resource moves beyond simple protocols. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to provide not only solutions but also the underlying chemical principles. Our goal is to empower you to make informed decisions, optimize your purification strategies, and achieve the highest possible purity for your final indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude indazole synthesis reaction?

The optimal initial strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often most effective.

  • Aqueous Workup/Extraction: Begin with an acid-base extraction. Since indazoles are weakly basic, they can be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl) to separate them from neutral organic impurities. The aqueous layer can then be basified (e.g., with NaOH or NH₃) to precipitate the indazole, which is then extracted back into an organic solvent.[1][2] This is a powerful first-pass purification that removes many non-basic byproducts.

  • Crude Crystallization/Precipitation: If the crude product is a solid and of reasonable purity after extraction (>80%), direct crystallization or precipitation can be highly effective for removing more soluble impurities. This can significantly reduce the burden on subsequent chromatographic steps.

  • Silica Plug/Flash Chromatography: If the product is an oil or the crude mixture is complex, a quick silica gel plug or a full flash column chromatography is the standard next step. This is excellent for removing baseline impurities and unreacted starting materials.

The following diagram illustrates a general decision-making workflow for initial purification.

G start Crude Reaction Mixture workup Aqueous Acid-Base Workup / Extraction start->workup is_solid Is the product a solid? workup->is_solid cryst Attempt Crystallization or Precipitation is_solid->cryst Yes flash Flash Column Chromatography is_solid->flash No is_complex Is the crude mixture still complex? is_complex->flash Yes final_purification Proceed to Final Purification Method (e.g., HPLC, Recrystallization) is_complex->final_purification No purity_check1 Assess Purity (TLC, LCMS, NMR) cryst->purity_check1 purity_check2 Assess Purity (TLC, LCMS, NMR) flash->purity_check2 purity_check1->is_complex purity_check2->final_purification

Caption: Decision workflow for initial indazole purification.

Q2: How do I choose between normal-phase and reverse-phase chromatography?

The choice hinges on the polarity of your indazole derivative.

  • Normal-Phase (NP) Chromatography: Uses a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., Heptane/Ethyl Acetate).[3] This method is ideal for:

    • Less polar indazole derivatives.

    • Separating constitutional isomers that have different polar functional groups exposed for interaction with the silica.

    • When the compound has poor solubility in water or methanol/acetonitrile.

    • It is often the default for initial flash chromatography due to the low cost of silica and organic solvents.

  • Reverse-Phase (RP) Chromatography: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol).[4] This is the workhorse for analytical HPLC and is excellent for preparative purification of:

    • More polar indazole derivatives.

    • Compounds that are water-soluble or soluble in common RP solvents.

    • Final polishing steps where high resolution is required. Because indazoles are basic, adding a modifier like formic acid (for LC-MS compatibility) or trifluoroacetic acid (TFA) to the mobile phase is crucial to ensure sharp, symmetrical peaks by protonating the molecule.[5][6]

FeatureNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Heptane/EtOAc)Polar (e.g., H₂O/ACN)
Elution Order Least polar elutes firstMost polar elutes first
Best For Non-polar to moderately polar indazolesPolar indazoles, final purity check
Common Issues Compound degradation on acidic silicaPoor peak shape for basic indazoles (requires pH modifier)
Q3: What are the most common impurities in indazole synthesis and how do I remove them?

Impurities typically fall into three categories.[7]

  • Process-Related Impurities: These are unreacted starting materials or excess reagents. Most are removed effectively by standard chromatography or a well-designed acid-base workup.

  • Side Products (Regioisomers): A significant challenge in indazole chemistry is controlling reactions at the N1 versus N2 positions, especially during alkylation or acylation steps.[8] This often leads to a mixture of N1 and N2 isomers, which can be very difficult to separate due to their similar polarities.

    • Removal Strategy: Careful column chromatography can sometimes work, but often the best method is recrystallization from a mixed solvent system (e.g., ethanol/water, THF/water, acetone/water), where the subtle differences in crystal packing between the isomers can be exploited for separation.[9]

  • Degradation Products: Indazoles can be sensitive to certain conditions. For example, some derivatives may be unstable on acidic silica gel used in normal-phase chromatography.

    • Removal Strategy: If degradation is observed, switch to a less acidic stationary phase like alumina or use reverse-phase chromatography. Storing purified compounds under an inert atmosphere and protected from light can prevent long-term degradation.[7]

Q4: How do I definitively assess the purity of my final indazole compound?

A single analytical technique is rarely sufficient. An orthogonal approach, using methods that measure different physicochemical properties, is required for a comprehensive assessment.[10]

Analytical MethodParameter MeasuredPrimary UseStrengths
HPLC/UPLC Retention Time (t₋)Purity Assessment & QuantificationHigh resolution, quantitative accuracy, robust.[11]
LC-MS Retention Time (t₋) & Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight.[12]
NMR Spectroscopy (¹H, ¹³C) Chemical Shift, Coupling ConstantsStructure Elucidation & PurityConfirms chemical structure, identifies isomers and impurities.[3]
Quantitative NMR (qNMR) Signal Integral vs. Internal StandardAbsolute Purity DeterminationAn absolute method that doesn't require a reference standard of the analyte.[13]

Troubleshooting Guide: From Experiment to Solution

Problem: My indazole compound is not crystallizing or is "oiling out."
  • Probable Cause: The compound may be impure, the chosen solvent system is inappropriate, or the cooling rate is too fast. Oiling out occurs when a compound's solubility drops so rapidly that it comes out of solution as a liquid phase above its melting point or as a supersaturated solution, rather than forming an ordered crystal lattice.

  • Solution Pathway:

    • Confirm Purity: Ensure the material is reasonably pure (>90%) by HPLC or NMR. Crystallization is a purification technique, but it works best when not overwhelmed by impurities that can inhibit lattice formation.

    • Solvent Screening: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

      • Protocol: Place ~10-20 mg of your compound in a small vial. Add a solvent dropwise at room temperature until it just dissolves. If it dissolves in less than ~0.5 mL, it's likely too soluble. If it's insoluble, heat the mixture. If it dissolves upon heating, it's a good candidate. Let it cool slowly to room temperature, then in an ice bath.

      • Common Solvents to Screen: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, and mixed systems like Ethanol/Water or Dichloromethane/Heptane.

    • Control the Cooling Rate: Slow cooling is critical. After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you move it to a refrigerator or ice bath.

    • Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a single "seed" crystal from a previous batch if available.

    • If It Still Oils Out: Try re-dissolving the oil in a minimum amount of a good solvent (like ethyl acetate or acetone) and then slowly add a poor solvent (an "anti-solvent" like heptane or hexanes) dropwise at room temperature until persistent cloudiness appears. Then, add a few drops of the good solvent to clarify and allow it to stand undisturbed.

Problem: A persistent impurity co-elutes with my product in reverse-phase HPLC.
  • Probable Cause: The impurity has a very similar polarity and hydrophobicity to your target compound. This is common with regioisomers or closely related byproducts.

  • Solution Pathway:

    • Modify the Mobile Phase:

      • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties (methanol is a hydrogen-bond donor, acetonitrile is not) can alter the selectivity and may resolve the peaks.

      • Adjust the pH: The ionization state of your indazole and the impurity can significantly affect retention. Since indazoles are basic, increasing the mobile phase pH (using an ammonium bicarbonate or phosphate buffer) can suppress their ionization, making them less polar and increasing retention.[6] This change may affect the impurity differently, leading to separation. Caution: Ensure your column is stable at the chosen pH (most standard silica-based C18 columns are not stable above pH 8).

    • Change the Stationary Phase: If modifying the mobile phase fails, the interaction with the stationary phase must be changed. Switch from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different non-polar interaction mechanisms (e.g., pi-pi interactions with the phenyl column).

    • Embrace an Orthogonal Method: Switch to normal-phase chromatography. The interaction mechanism (adsorption) is completely different from the partitioning mechanism in reverse-phase, and it is highly likely to separate compounds that are inseparable by RP-HPLC.[14]

G start Problem: Co-elution in RP-HPLC step1 Change Organic Modifier (ACN <-> MeOH) start->step1 check1 Resolved? step1->check1 step2 Adjust Mobile Phase pH (e.g., add buffer) check1->step2 No end Solution Found check1->end Yes check2 Resolved? step2->check2 step3 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) check2->step3 No check2->end Yes check3 Resolved? step3->check3 step4 Switch to Orthogonal Method (Normal-Phase Chromatography) check3->step4 No check3->end Yes step4->end

Caption: Troubleshooting workflow for co-eluting peaks.

Problem: My chiral indazole separation is failing on a chiral stationary phase (CSP).
  • Probable Cause: Successful chiral separation depends on a precise match between the analyte, the chiral stationary phase (CSP), and the mobile phase. The chosen combination may not be generating sufficient enantioselective interactions.

  • Solution Pathway:

    • Systematic Mobile Phase Screening: For a given CSP, the mobile phase composition is the most critical variable.

      • Normal Phase Mode: Screen different alcohols (Ethanol, Isopropanol) as the polar modifier in a non-polar solvent like Hexane or Heptane. The type and concentration of the alcohol can dramatically impact resolution.[15]

      • Reverse Phase/Polar Organic Modes: Screen different ratios of Acetonitrile/Water, Methanol/Water, or pure organic mixtures (Polar Organic mode). Additives like acids (formic/acetic) or bases (diethylamine) can be essential for good peak shape and selectivity.[16]

    • Screen Different CSPs: No single CSP is universal.[17] If one fails, you must try others. CSPs are based on different chiral selectors (e.g., polysaccharides like amylose/cellulose, macrocyclic glycopeptides) that operate by different recognition mechanisms (e.g., hydrogen bonding, pi-pi stacking, steric hindrance). A systematic screening of 3-4 columns with different chemistries is a standard approach.

    • Consider Derivatization: If direct separation is unsuccessful, consider derivatizing your indazole with a chiral agent to form diastereomers. Diastereomers have different physical properties and can be separated on standard (non-chiral) silica gel or C18 columns. This is an "indirect" method but can be very effective.

Problem: My purification yield dropped significantly upon scale-up.
  • Probable Cause: Scaling up purification is not always a linear process.[18] Issues can arise from changes in column geometry, loading capacity, and heat transfer (for crystallization). A common issue is overloading the column used for a larger scale run, leading to band broadening and poor separation, which in turn leads to mixed fractions and lower isolated yield of pure material.[19]

  • Solution Pathway:

    • Re-evaluate Loading Capacity: Do not assume a linear scale-up for column loading. A good rule of thumb is to limit the crude material load to 1-5% of the silica gel mass for a difficult separation, and up to 10% for an easy one. Perform a small-scale loading study to determine the optimal capacity before committing the bulk of your material.

    • Maintain Linear Velocity: When scaling up column chromatography, aim to keep the linear velocity (cm/min) of the mobile phase constant, not just the flow rate (mL/min). This requires adjusting the flow rate proportionally to the square of the column's radius. This ensures the separation quality achieved at small scale is replicated.

    • Crystallization Scale-up: Heat and mass transfer are different in larger vessels. A solution in a 5L flask will cool much more slowly than in a 50 mL flask. You may need to adjust your cooling profile, potentially using controlled cooling with a temperature-controlled bath, to achieve the same crystal morphology and purity.

    • Minimize Undesirable Steps: On a large scale, certain lab-scale operations become inefficient and can lead to loss of material. For example, multiple solvent removals and transfers should be minimized. Developing a "telescoped" procedure where the crude product is directly loaded onto a column or taken into a crystallization step without full isolation can dramatically improve overall yield and reduce process mass intensity (PMI).[8][20]

References

  • SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Org. Synth. 1963, 43, 59. Retrieved from [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Google Patents. (2018). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • MDPI. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health (NIH). (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from [Link]

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • ResearchGate. (2016). Why does a protein become impure while doing a big scale purification vs a small scale one, when conditions are the same?. Retrieved from [Link]

  • Google Patents. (2011). CN103319410A - Synthesis method of indazole compound.
  • Royal Society of Chemistry. (2024). Development of a selective and scalable N 1-indazole alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Assessment of Synthesized 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride

Executive Summary & Strategic Context In the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors, the intermediate 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride represents a critical qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors, the intermediate 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride represents a critical quality control checkpoint. Its dual-nitrogen heterocycle core and secondary amine functionality present specific analytical challenges:

  • Polarity: The piperidine moiety creates high polarity, often leading to peak tailing in standard Reverse Phase (RP) HPLC.

  • Salt Stoichiometry: As a hydrochloride salt, establishing the exact acid-base ratio is essential for molecular weight calculations in downstream dosing.

  • Regioisomerism: Indazole synthesis frequently yields N1/N2 isomers that are difficult to resolve.

This guide objectively compares three distinct analytical workflows—HPLC-UV-MS ,


F qNMR , and Argentometric Titration —to determine the optimal strategy for purity assessment.

Method A: RP-HPLC-UV-MS (The "Purity Profiler")

Best For: Detecting organic impurities, regioisomers, and trace starting materials.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for relative purity (area %) and impurity profiling. However, the basic piperidine nitrogen (


) requires specific mobile phase modification to prevent silanol interaction.
Optimized Protocol
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Low pH suppresses amine ionization, improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Indazole core) and ESI-MS (Positive Mode) for identification.

Critical Analysis
  • Pros: High sensitivity (LOD < 0.05%); separates regioisomers (N1- vs. N2-alkylation) which often co-elute in NMR.

  • Cons: Requires a reference standard for absolute quantification; response factors between impurities and main peak may vary.

Method B: F qNMR (The "Specific Quantifier")

Best For: Absolute purity determination without a specific reference standard; highly specific to the fluorinated core.

Quantitative Nuclear Magnetic Resonance (qNMR) utilizing the Fluorine-19 nucleus offers a distinct advantage for this molecule. Unlike


H NMR, which suffers from overlap in the aliphatic region (piperidine protons), the 

F spectrum is typically clean, showing a single distinct signal for the 6-fluoro substituent.
Optimized Protocol
  • Solvent: DMSO-d

    
     (Essential for HCl salt solubility).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene or 4,4'-Difluorobenzophenone (Must have adequate relaxation delay 
    
    
    
    ).
  • Parameters:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s+ for
      
      
      F).
    • Scans: 64 (for S/N > 150).

Critical Analysis
  • Pros: Traceable to SI units via the Internal Standard; no need for a reference standard of the analyte itself; unaffected by moisture or residual solvents.

  • Cons: Lower sensitivity than HPLC; requires high-field instrument (400 MHz+ recommended).

Method C: Argentometric Titration (The "Salt Check")

Best For: Confirming the Hydrochloride (HCl) stoichiometry.

While HPLC and NMR measure the organic cation, they often miss the counter-ion. Ensuring the product is a mono- or dihydrochloride is vital for molecular weight accuracy.

Optimized Protocol
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water/Methanol (50:50) with dilute nitric acid.

  • Endpoint Detection: Potentiometric (Silver electrode).

  • Reaction:

    
    
    
Critical Analysis
  • Pros: Absolute quantification of the chloride content; rapid and inexpensive.

  • Cons: "Blind" to organic impurities; cannot distinguish between the drug substance and inorganic chloride salts (e.g., NaCl byproduct).

Comparative Data & Decision Matrix

The following table summarizes experimental performance metrics based on validation studies of similar indazole intermediates.

FeatureHPLC-UV-MS

F qNMR
Argentometric Titration
Primary Output Organic Impurity ProfileAbsolute Organic Purity (w/w%)Salt Stoichiometry (Cl content)
Specificity High (Separates Isomers)Very High (Fluorine specific)Low (Specific only to Halides)
Precision (RSD) < 0.5%< 1.0%< 0.5%
LOD (Limit of Detection) ~0.01% (Trace)~0.5%N/A
Reference Standard? Required for QuantNot Required (Internal Std used)Not Required (Standardized Titrant)
Throughput High (Automated)Low (Manual Prep)Medium

Recommended Workflow (Decision Logic)

For a complete Certificate of Analysis (CoA), no single method suffices. The recommended workflow combines HPLC for impurity profiling and qNMR or Titration for net content.

PurityAssessment cluster_0 Path A: Organic Purity cluster_1 Path B: Absolute Content Start Synthesized Solid (6-Fluoro-3-(piperidin-4-yl)-1H-indazole HCl) Solubility Dissolve in DMSO-d6 Start->Solubility Titration Method 3: Titration (AgNO3 for Cl-) Start->Titration Dissolve in Water/MeOH HPLC Method 1: HPLC-UV-MS (C18, Acidic Mobile Phase) Solubility->HPLC Dilute in Mobile Phase qNMR Method 2: 19F qNMR (Internal Std: Trifluorotoluene) Solubility->qNMR Add Internal Std ImpurityCheck Check: Regioisomers & Starting Materials HPLC->ImpurityCheck Result Final CoA Generation: 1. Purity (HPLC Area %) 2. Assay (qNMR w/w %) 3. Salt Ratio (Titration) ImpurityCheck->Result qNMR->Result Titration->Result

Figure 1: Integrated Analytical Workflow. Blue path ensures organic purity; Green/Red paths ensure absolute assay and salt form accuracy.

Experimental Considerations & Causality

Why Acidic Mobile Phase for HPLC?

The piperidine ring is a secondary amine. At neutral pH, it exists in equilibrium between protonated and free base forms, causing it to interact with residual silanols on the silica column support. This results in severe peak tailing. Adding 0.1% TFA lowers the pH to ~2, ensuring the amine is fully protonated and ion-paired with the trifluoroacetate anion, resulting in sharp, symmetrical peaks [1].

Why F qNMR over H qNMR?

While


H qNMR is standard, the piperidine protons (1.5 - 3.5 ppm) often overlap with residual solvent peaks (DMSO water peak, grease, or aliphatic impurities). The 

F signal
at approx -110 to -120 ppm (depending on substitution) is isolated from all other organic signals, providing a "background-free" integration window for higher accuracy [2].

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[2][3][4] Link

  • Tornkvist, A., et al. (2018). Quantitative 19F NMR spectroscopy for purity determination of fluorinated pharmaceuticals.[5][6] Journal of Pharmaceutical and Biomedical Analysis.[5] Link

  • Schoenberger, T. (2012). Determination of the purity of hydrochloride salts by quantitative NMR spectroscopy. Analytical and Bioanalytical Chemistry.[1][7][8] Link

Sources

Comparative

validating the stability of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride under assay conditions

Executive Summary 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (CAS: 84163-13-3) is a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib) and kinase inhibitors. While the indazole core confer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (CAS: 84163-13-3) is a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib) and kinase inhibitors. While the indazole core confers aromatic stability, the secondary amine of the piperidine ring introduces specific solubility and reactivity profiles that must be managed during assay development.

This guide provides a comparative analysis of the HCl salt form versus the Free Base , establishing the salt as the superior reagent for aqueous assay conditions due to enhanced protonation-dependent solubility. It details a self-validating protocol to confirm stability over 24 hours in physiological buffers, ensuring data integrity in long-duration kinetic assays.

Chemical Context & Comparative Analysis

The Indazole-Piperidine Scaffold

The compound consists of a 6-fluoro-1H-indazole core linked to a piperidine ring. The hydrochloride salt is the preferred form for biological assays. The free base suffers from poor aqueous solubility at physiological pH (7.4), leading to "silent" precipitation—a common cause of false negatives in screening.

Comparative Performance: HCl Salt vs. Alternatives[1]
FeatureHCl Salt (Recommended) Free Base (Alternative) Reference Std (e.g., Olaparib)
Aqueous Solubility (pH 7.4) High (Protonated piperidine, pKa ~11)Low (Risk of precipitation >10 µM)Moderate (Optimized drug formulation)
DMSO Stock Stability Excellent (>6 months at -20°C)Good, but hygroscopicExcellent
Assay Buffer Stability >24 Hours (if <1% DMSO)Variable (aggregation prone)>48 Hours
Hygroscopicity Moderate (Requires desiccation)LowLow
Primary Risk Ionic interference in high-salt assaysCompound crashing out Hydrolysis (Amide bonds)

Critical Insight: The piperidine nitrogen has a pKa of approximately 11.0. In the HCl salt form, this nitrogen is pre-protonated (


), ensuring immediate solubility in water. The free base requires the assay buffer to protonate it; if the buffer capacity is weak or the concentration is high, the local pH may shift, causing the free base to aggregate before dissolving.

Stability Validation Protocol (Self-Validating System)

Do not rely on vendor certificates alone. Perform this "Time-Zero vs. Time-24" validation to certify the compound for your specific assay buffer.

Materials
  • Analyte: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole HCl.

  • Internal Standard (IS): Carbamazepine or a deuterated analog (e.g., Niraparib-d8 if available).

  • Assay Buffer: Your specific buffer (e.g., PBS + 0.05% Tween-20, pH 7.4).

  • Detection: LC-MS/MS or HPLC-UV (254 nm).

Experimental Workflow
  • Stock Prep: Dissolve analyte in 100% DMSO to 10 mM.

  • Spike: Dilute stock into Assay Buffer to a final concentration of 10 µM (typical screening concentration).

  • Incubation: Split into two aliquots:

    • Aliquot A: Incubate at Room Temperature (RT) for 24 hours (or assay duration).

    • Aliquot B: Freeze immediately at -80°C (Time = 0 control).

  • Processing: After 24 hours, thaw Aliquot B. Add Internal Standard to both A and B.

  • Analysis: Inject both samples. Calculate the Stability Index (SI) :



  • Pass Criteria:

    
    
    
  • Fail Criteria:

    
     (Indicates degradation or precipitation).
    

Visualization of Stability Logic

The following diagram illustrates the decision tree for validating the compound's stability, distinguishing between chemical degradation and physical precipitation.

StabilityValidation Start Start: Dissolve HCl Salt in Assay Buffer (10 µM) CheckSol Visual Check: Precipitate Visible? Start->CheckSol LCMS Run LC-MS/MS (T=0 vs T=24h) CheckSol->LCMS Clear PhysPrec Loss of Signal only? (Precipitation) CheckSol->PhysPrec Cloudy Result Calculate Recovery (%) LCMS->Result Stable PASS: >90% Recovery Proceed to Screening Result->Stable >90% Fail FAIL: <90% Recovery Result->Fail <90% Diagnose Diagnose Failure Mode Fail->Diagnose ChemDeg New Peaks in LC-MS? (Oxidation/Hydrolysis) Diagnose->ChemDeg Extra Peaks Diagnose->PhysPrec No Extra Peaks AddAntiOx Re-Test with Antioxidants ChemDeg->AddAntiOx Add 1mM DTT/TCEP LowerConc Re-Test Solubility PhysPrec->LowerConc Reduce to 1 µM or Increase DMSO

Caption: Logic flow for distinguishing between chemical instability (degradation) and physical instability (precipitation) during assay validation.

Potential Degradation Pathways

While the indazole core is robust, the piperidine ring is susceptible to oxidative stress in long-term storage.

  • N-Oxidation: The secondary amine can form an N-oxide if exposed to peroxides (common in aged Tween-20 or PEG).

    • Mitigation: Use fresh detergents and high-quality DMSO.

  • Dimerization: Rare, but possible via nucleophilic attack if the fluorine is displaced under extreme basic conditions (not typical in pH 7.4 assays).

Recommended Storage Conditions
  • Solid: -20°C, desiccated, protected from light.

  • DMSO Stock (10 mM): -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (>3 cycles) to prevent moisture uptake, which accelerates hydrolysis of the HCl salt to the free base form inside the DMSO stock.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234386, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (Note: Isostere reference for solubility properties). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods: Chapter 23 - Instability in Assays. ScienceDirect. (Standard text on assay interference).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol standards for stability testing). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 6-Fluoro-3-(piperidin-4-yl)-1H-indazole Hydrochloride

Topic: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride proper disposal procedures Persona: Senior Application Scientist (Safety & Compliance Specialist) [1][2] Executive Summary & Chemical Profile Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride proper disposal procedures Persona: Senior Application Scientist (Safety & Compliance Specialist)

[1][2]

Executive Summary & Chemical Profile

Immediate Action Required: Treat this substance as a Halogenated Pharmaceutical Intermediate .

As researchers, we often handle specific building blocks like 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride (often an intermediate for PARP inhibitors like Niraparib).[1][2] While not always explicitly named on EPA P-lists or U-lists, its structural properties—specifically the carbon-fluorine bond , the nitrogen-rich indazole core , and the acidic hydrochloride salt form —dictate a strict disposal protocol to prevent aquatic toxicity and ensure regulatory compliance.[2]

Do not dispose of this compound down the drain. The stability of the fluorinated heterocycle means it resists standard wastewater treatment biodegradation.

Physicochemical Data for Disposal Logic
PropertyCharacteristicOperational Implication
Chemical Structure Fluorinated Indazole (HCl salt)Halogenated Waste Stream .[1][2] Requires high-temp incineration with scrubbers.[2]
Acidity (pH) Acidic (HCl salt)Corrosive Potential .[1][2] Do not store in metal containers. Potential D002 Waste if pH < 2.
Solubility Water Soluble (Moderate to High)Aqueous Mobility .[1][2] High risk of leaching if landfilled.
Hazards (GHS) Acute Tox (Oral), Skin/Eye IrritantContact Hazard .[1][2] Double nitrile gloves required for handling waste.
Waste Classification & Regulatory Coding (RCRA)

To ensure compliance under the Resource Conservation and Recovery Act (RCRA) and local regulations, classify this material as follows:

  • Primary Classification: Non-RCRA Listed (unless unused commercial chemical product), but Hazardous by Characteristic or State-Regulated Chemical Waste .[2]

  • Recommended Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • EPA Waste Codes (Applicable if Characteristic):

    • D002: If the waste solution has a pH

      
       2 (Corrosive).
      
    • None (Non-Regulated): Technically possible if pH is neutral and it passes TCLP, but Best Management Practice (BMP) dictates incinerating all fluorinated pharma intermediates.

Disposal Workflows: The "Chain of Custody"

Do not attempt to chemically deactivate this compound (e.g., via oxidation) in the laboratory. The risk of generating toxic fluorinated byproducts or nitrosamines outweighs the benefit. Incineration is the only validated destruction method.

Workflow A: Solid Waste (Excess Substance)
  • Collection: Transfer solid 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable , but HDPE minimizes breakage risk.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Fluoro-3-(piperidin-4-yl)-1H-indazole HCl" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

  • Segregation: Place the container in the Solid Halogenated Waste bin.

  • Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

Workflow B: Liquid Waste (Mother Liquors & Solutions)

The presence of the fluorine atom mandates segregation from non-halogenated solvents (like pure acetone or ethanol) to prevent contamination of fuel-blending streams.

WasteSegregation Start Liquid Waste Containing 6-Fluoro-3-(piperidin-4-yl)-1H-indazole HCl SolventType What is the primary solvent? Start->SolventType Organic Organic Solvent (DMSO, DMF, MeOH) SolventType->Organic Organic Aqueous Aqueous Solution (Water/Buffer) SolventType->Aqueous Water-based StreamA STREAM A: Halogenated Organic Waste (Incineration) Organic->StreamA Always (Due to Fluorine) CheckConc Concentration > 1%? Aqueous->CheckConc StreamB STREAM B: Aqueous Waste with Toxic Organics (Do NOT Drain Pour) CheckConc->StreamB Yes (High Conc) CheckConc->StreamB No (Trace) - BMP Preferred

Figure 1: Decision matrix for liquid waste segregation. Note that even aqueous solutions should be collected rather than drain-poured due to the persistence of the fluorinated moiety.[1]

Spill Management Protocol

In the event of a spill, the acidic nature of the hydrochloride salt requires neutralization before physical collection to prevent corrosion of tools or irritation to the responder.

PPE Required: Nitrile gloves (double layer), safety goggles, lab coat, N95 dust mask (if solid powder is aerosolized).[2]

SpillResponse Spill Spill Detected Assess 1. Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid AvoidDust Avoid Dust! (Cover with wet paper towel) Solid->AvoidDust Contain 2. Containment (Absorbent Pads) Liquid->Contain Neutralize 3. Neutralize Acid (Sodium Bicarbonate) Contain->Neutralize If pH < 5 Collect 4. Collect Debris (Scoop into HDPE Jar) AvoidDust->Collect Neutralize->Collect Label 5. Label as 'Debris from Toxic Spill' Collect->Label

Figure 2: Operational workflow for safe spill cleanup. Neutralization is critical for the HCl salt form to ensure the waste is safe for transport.

Detailed Cleanup Steps:

  • Isolate: Demarcate the area.

  • Neutralize (Liquids): If the spill is a liquid solution, sprinkle Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate over the spill until bubbling ceases. This neutralizes the hydrochloride acid component.

  • Absorb: Use vermiculite or polypropylene pads to absorb the liquid.

  • Decontaminate: Wash the surface with soap and water.[5] Collect the rinsate—do not flush the rinsate down the drain ; absorb it and add it to the solid waste container.

Storage & Compatibility

Until disposal, store the waste container according to these compatibility rules:

  • Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Strong Bases (e.g., NaOH, which will liberate the free base and potentially alter solubility/volatility).[2]

  • Container Material: HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid metal cans (steel/aluminum) due to the corrosive nature of the HCl salt.

  • Secondary Containment: Always store liquid waste bottles in a secondary plastic tray to capture leaks.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C.[1][2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Indazole Derivatives and Safety Data.

  • Fisher Scientific. Safety Data Sheet (SDS) Generic Guidelines for Indazole Hydrochlorides.

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

Sources

Handling

Personal protective equipment for handling 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride

[1] Executive Summary & Risk Context This guide defines the mandatory Personal Protective Equipment (PPE) and containment protocols for 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride .[1] As a pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Context

This guide defines the mandatory Personal Protective Equipment (PPE) and containment protocols for 6-Fluoro-3-(piperidin-4-yl)-1H-indazole hydrochloride .[1] As a pharmacologically active intermediate (often utilized in the synthesis of PARP inhibitors like Niraparib), this compound presents specific risks associated with bioactivity and acute toxicity .[1]

The Safety Philosophy: Treat this compound as a Potent Compound (OEB 3 equivalent) until specific toxicological data proves otherwise.[1] The primary risk vector is inhalation of dust during weighing and mucosal absorption of the hydrochloride salt.[1]

Critical Hazard Profile (GHS Classification Basis)
  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory irritation.[1][2]

  • Eye/Skin Irritation: Category 2A/2 (H319/H315) - Causes serious irritation.[1][2]

  • Physical State: White to off-white powder (High dust generation potential).[1]

Risk Assessment & Engineering Controls

PPE is the secondary line of defense.[1] The primary defense is engineering controls.[1]

OperationHazard LevelPrimary Engineering ControlResidual Risk (Addressed by PPE)
Weighing / Solid Transfer HIGH Certified Chemical Fume Hood or Powder Containment Balance EnclosureAirborne dust drift; Surface contamination.[1]
Solution Preparation MODERATE Chemical Fume HoodSplash/Spatter; Glove permeation.[1]
Instrument Analysis (HPLC/LCMS) LOW Closed Vials / AutosamplerVial breakage; Needle stick.[1]

PPE Selection Matrix

Do not rely on "standard lab attire."[1] Use this matrix to select gear based on the specific task.

Tier 1: Solid Handling (Weighing, Transfer, Spillage Cleanup)[1]
  • Respiratory: N95 (Minimum) or P100 respirator if outside a hood.[1] Note: If handling >10g open powder, use a PAPR (Powered Air Purifying Respirator).[1]

  • Hands: Double Nitrile Gloves (0.11 mm min thickness).[1]

    • Outer Glove: Standard Nitrile (change immediately upon contamination).[1]

    • Inner Glove: Extended cuff Nitrile (taped to sleeve if high dust volume).[1]

  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders due to airborne drift.

  • Body: Tyvek® Lab Coat (Disposable) or rear-closing gown.[1] Wrist coverage is mandatory.[1]

Tier 2: Solution Handling (Dilution, Injection, Synthesis)[1][3]
  • Respiratory: Surgical mask (if in hood) to prevent droplet contamination of samples.[1]

  • Hands: Single Nitrile Gloves (Standard thickness).[1] Check permeation charts for the specific solvent (e.g., DMSO, DCM) used.[1]

  • Eyes: Safety Glasses with Side Shields.[1]

  • Body: Standard Cotton/Poly Lab Coat (Laundered professionally).

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct safety protocol.

PPE_Decision_Matrix Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Use Hood + N95 + Double Gloves + Goggles Hood->HoodYes Yes HoodNo STOP WORK or Use PAPR + Isolator Hood->HoodNo No Standard Standard Solvent (Water/MeOH) Solvent->Standard Penetrating Penetrating Solvent (DMSO/DCM) Solvent->Penetrating PPE_Std Single Nitrile + Safety Glasses Standard->PPE_Std PPE_High Double Nitrile (Change <15m) + Splash Goggles Penetrating->PPE_High

Caption: Logic flow for determining PPE requirements based on physical state and engineering control availability.

Operational Protocol: Donning & Doffing

Proper removal of PPE is critical to prevent "take-home" exposure.[1]

Step-by-Step Doffing (Removal) Procedure[1][4]
  • Decontamination: While still in the fume hood, wipe down outer gloves with a solvent-dampened wipe (e.g., 70% IPA) to remove gross powder.[1]

  • Outer Gloves: Remove outer gloves using the "beak" method (pinch outside, pull off, ball in hand, slide finger under second glove).[1] Discard in Hazardous Waste .

  • Goggles: Remove by the strap.[1] Do not touch the front lens.[1]

  • Coat/Gown: Unfasten. Remove by peeling away from the neck and shoulders, turning the garment inside out to trap potential dust.[1]

  • Inner Gloves: Remove last.

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores).[1]

Waste Disposal & Decontamination

Do not dispose of this compound in general trash or down the drain.[1]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste (Indazole Derivative)."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.[1]

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE: Don Tier 1 PPE (Double gloves, N95, Goggles).

    • Contain: Cover powder with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum.[1] DO NOT dry sweep.

    • Clean: Wipe surface with 10% bleach solution followed by water to degrade the biological activity.[1]

Emergency Response

IncidentImmediate Action
Eye Contact Flush with water for 15 minutes holding eyelids open.[1][3] Seek medical attention immediately (HCl salt causes rapid irritation).[1]
Skin Contact Remove contaminated clothing.[1][4][3][5][6] Wash skin with soap and water.[1][4][3] Do not use ethanol (enhances absorption).[1]
Inhalation Move to fresh air.[1][4][3][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water if conscious. Call Poison Control immediately.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11334359, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from [Link]

  • SafeWork Australia. (2023).[1] Guidance on the handling of potent active pharmaceutical ingredients (APIs). Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1] Retrieved from [Link][1]

Sources

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